Technical Documentation Center

methyl 4-bromo-1-butyl-1H-pyrazole-3-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: methyl 4-bromo-1-butyl-1H-pyrazole-3-carboxylate

Core Science & Biosynthesis

Foundational

Comprehensive Synthesis and Mechanistic Evaluation of Methyl 4-bromo-1-butyl-1H-pyrazole-3-carboxylate

Executive Summary & Strategic Rationale The pyrazole scaffold is a privileged structural motif in modern drug discovery and agrochemical development, frequently serving as the core pharmacophore in kinase inhibitors, ant...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

The pyrazole scaffold is a privileged structural motif in modern drug discovery and agrochemical development, frequently serving as the core pharmacophore in kinase inhibitors, anti-inflammatory agents, and succinate dehydrogenase inhibitor (SDHI) fungicides[1]. The compound methyl 4-bromo-1-butyl-1H-pyrazole-3-carboxylate (CAS: 1856076-15-7)[2] represents a highly versatile 1,3,4-trisubstituted building block. The C3-carboxylate provides a handle for amide coupling or reduction, the N1-butyl chain modulates lipophilicity (LogD), and the C4-bromide serves as an essential orthogonal handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).

As a Senior Application Scientist, I have designed this whitepaper to move beyond mere procedural recipes. Here, we deconstruct the synthesis into a two-phase, self-validating workflow: (1) Electrophilic C4-Bromination and (2) Sterically Controlled N1-Alkylation . By understanding the electronic and steric causality governing the pyrazole ring, researchers can reliably scale this synthesis while maintaining absolute control over regioselectivity[3].

SynthesisWorkflow SM Methyl 1H-pyrazole- 3-carboxylate NBS N-Bromosuccinimide (NBS) DMF, 0°C to RT SM->NBS Int1 Methyl 4-bromo-1H- pyrazole-3-carboxylate NBS->Int1 Electrophilic Aromatic Substitution (C4) Alk 1-Bromobutane, K2CO3 DMF, 80°C Int1->Alk Prod Methyl 4-bromo-1-butyl- 1H-pyrazole-3-carboxylate Alk->Prod Major (Steric Control) Byprod N2-Alkyl Isomer (Minor/Trace) Alk->Byprod Minor

Figure 1: Two-step synthetic workflow emphasizing C4-bromination and sterically controlled N1-alkylation.

Phase 1: Regioselective Electrophilic Bromination (C4-Position)

Mechanistic Causality

The pyrazole ring contains two nitrogen atoms: a pyrrole-like nitrogen (N1) that contributes a lone pair to the aromatic sextet, and a pyridine-like nitrogen (N2) whose lone pair is orthogonal to the π -system. The C4 position is the most electron-rich node on the ring because it is β to the electron-donating N1 atom. Furthermore, positions 3 and 5 are electronically deactivated by the adjacent electronegative nitrogens and the electron-withdrawing methyl carboxylate group at C3. Consequently, electrophilic aromatic substitution (EAS) occurs exclusively at C4[4]. We utilize N-Bromosuccinimide (NBS) rather than elemental bromine (Br₂) to prevent over-bromination and to avoid the harsh, highly exothermic conditions associated with liquid halogens.

Self-Validating Protocol: Synthesis of Methyl 4-bromo-1H-pyrazole-3-carboxylate
  • Initiation: Charge a clean, dry, argon-flushed round-bottom flask with methyl 1H-pyrazole-3-carboxylate (1.0 equivalent, 100 mmol) and anhydrous N,N-Dimethylformamide (DMF) (0.5 M concentration).

  • Thermal Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Lowering the temperature prevents thermal degradation of NBS and suppresses trace radical side-reactions.

  • Electrophile Addition: Add NBS (1.1 equivalents, 110 mmol) portion-wise over 15 minutes. The solution will transition to a pale yellow color.

  • Propagation & IPC: Remove the ice bath and allow the reaction to warm to room temperature (RT) over 2–4 hours.

    • In-Process Control (IPC): Analyze a 10 μ L aliquot via LC-MS. The system is validated to proceed only when the starting material (m/z 127 [M+H]⁺) is 1% by UV integration, and the product mass (m/z 205/207 [M+H]⁺, exhibiting a 1:1 isotopic ratio characteristic of a single bromine atom) is dominant. If incomplete, add 0.05 eq NBS and stir for 1 hour.

  • Quench & Isolation: Pour the reaction mixture into ice-cold distilled water (3 volumes). The product, methyl 4-bromo-1H-pyrazole-3-carboxylate, will precipitate as an off-white solid. Filter the solid, wash with cold water to remove residual succinimide and DMF, and dry under high vacuum.

Phase 2: N-Alkylation and Regioselectivity Control (N1 vs N2)

Mechanistic Causality

Deprotonation of the pyrazole N-H by a mild base (K₂CO₃) yields a delocalized pyrazolide anion. Alkylation of this ambident nucleophile with 1-bromobutane can theoretically occur at either N1 or N2. However, regioselectivity is strictly governed by steric hindrance[5]. The methyl carboxylate group at C3 is exceptionally bulky. An S_N2 attack at the N2 position forces the incoming butyl chain into severe A(1,3) allylic-type steric clash with the ester group. Conversely, the N1 position is adjacent to the C5-proton, offering minimal steric resistance. Thus, N1-alkylation is heavily favored both kinetically and thermodynamically.

Regioselectivity Anion Pyrazolide Anion (Delocalized) TS1 Transition State 1 (N1 Attack) Anion->TS1 + 1-Bromobutane (Low Steric Clash) TS2 Transition State 2 (N2 Attack) Anion->TS2 + 1-Bromobutane (High Steric Clash with C3-Ester) Prod1 N1-Alkyl Isomer (Thermodynamic/Kinetic) TS1->Prod1 Favored Prod2 N2-Alkyl Isomer (Sterically Hindered) TS2->Prod2 Disfavored

Figure 2: Mechanistic divergence of the pyrazolide anion undergoing SN2 alkylation.

Self-Validating Protocol: Synthesis of Methyl 4-bromo-1-butyl-1H-pyrazole-3-carboxylate
  • Initiation: In a dry flask, dissolve methyl 4-bromo-1H-pyrazole-3-carboxylate (1.0 equivalent, 80 mmol) in anhydrous DMF (0.4 M).

  • Deprotonation: Add anhydrous Potassium Carbonate (K₂CO₃, 2.0 equivalents, 160 mmol). Stir at RT for 30 minutes to ensure complete generation of the pyrazolide anion.

  • Alkylation: Add 1-bromobutane (1.2 equivalents, 96 mmol) dropwise. Heat the reaction mixture to 80 °C. Causality: Elevated temperature provides the activation energy necessary for the S_N2 displacement of the bromide leaving group.

  • Propagation & IPC: Stir at 80 °C for 12–16 hours.

    • In-Process Control (IPC): Spot the reaction on a TLC plate (Hexanes/EtOAc 3:1). The starting material is highly polar (N-H bond) and remains near the baseline. The N-alkylated product is significantly less polar (R_f 0.6). The reaction is validated as complete when the baseline spot disappears. LC-MS should confirm the target mass (m/z 261/263 [M+H]⁺)[2].

  • Workup & Purification: Cool to RT, dilute with water, and extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to thoroughly remove DMF) and brine. Dry over Na₂SO₄, filter, and concentrate. Purify via silica gel flash chromatography (gradient 0-20% EtOAc in Hexanes) to isolate the pure N1-isomer from trace N2-isomer impurities.

Quantitative Data & Analytical Characterization

To ensure reproducibility across different laboratory environments, the expected quantitative metrics and analytical markers for both phases are summarized below.

ParameterPhase 1: C4-BrominationPhase 2: N1-Alkylation
Starting Material Methyl 1H-pyrazole-3-carboxylateMethyl 4-bromo-1H-pyrazole-3-carboxylate
Reagents NBS (1.1 eq)1-Bromobutane (1.2 eq), K₂CO₃ (2.0 eq)
Solvent / Temp DMF, 0 °C RTDMF, 80 °C
Reaction Time 2–4 hours12–16 hours
Typical Yield 85–92%75–82%
Regioselectivity >99% (C4 position)~9:1 (N1:N2 ratio prior to column)
IPC Marker (LC-MS) m/z 205/207[M+H]⁺m/z 261/263 [M+H]⁺

References

  • National Institutes of Health (NIH). Synthesis and Biological Evaluation of Small Molecule Inhibitors of Immune Cytopenias. Retrieved from[Link]

  • ACS Publications. Evaluation and Removal of Production Process Constraints in the Synthesis of 3,5-Dibromopyrazole - ACS Publications. Retrieved from [Link]

Sources

Exploratory

Spectroscopic Profiling and Synthetic Utility of Methyl 4-bromo-1-butyl-1H-pyrazole-3-carboxylate in Medicinal Chemistry

Executive Summary & Structural Significance In modern medicinal chemistry, the pyrazole ring is a privileged scaffold, frequently serving as a bioisostere for amides and aromatic rings in kinase inhibitors, CB1 antagonis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Significance

In modern medicinal chemistry, the pyrazole ring is a privileged scaffold, frequently serving as a bioisostere for amides and aromatic rings in kinase inhibitors, CB1 antagonists, and anti-inflammatory agents[1]. To rapidly explore chemical space around the pyrazole core, synthetic chemists rely heavily on heavily functionalized building blocks.

Methyl 4-bromo-1-butyl-1H-pyrazole-3-carboxylate (CAS: 1856076-15-7) is a highly versatile, commercially available intermediate[2]. Its structural architecture is deliberately designed for late-stage diversification:

  • N1-Butyl Group: Enhances lipophilicity and membrane permeability, a critical parameter in optimizing pharmacokinetic (PK) profiles.

  • C3-Methyl Ester: Provides a synthetic handle for downstream saponification to a carboxylic acid, enabling amide coupling with various pharmacophores.

  • C4-Bromine: Serves as the primary site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[3].

This whitepaper provides an authoritative guide to the spectroscopic characterization of this compound, explaining the causality behind its physical data, alongside field-proven protocols for its functionalization.

Synthetic Workflow & Mechanistic Logic

The synthesis of C4-halogenated pyrazoles typically proceeds via the electrophilic aromatic substitution of a pre-formed pyrazole core[4]. The C-4 position of the pyrazole ring is the most electron-rich carbon atom, making it highly susceptible to electrophilic attack, whereas the C-3 and C-5 positions are deactivated by the adjacent nitrogen atoms.

G A Methyl 1H-pyrazole-3-carboxylate (Starting Material) B N-Alkylation (1-Bromobutane, K2CO3, DMF) A->B C Methyl 1-butyl-1H-pyrazole-3-carboxylate (Intermediate) B->C D Electrophilic Bromination (NBS, DMF, 25°C) C->D E Methyl 4-bromo-1-butyl-1H-pyrazole-3-carboxylate (Target Compound) D->E F Suzuki-Miyaura Cross-Coupling (Ar-B(OH)2, Pd cat.) E->F G C4-Arylated Pyrazole (Drug Scaffold) F->G

Synthetic workflow and downstream functionalization of the pyrazole scaffold.

Spectroscopic Characterization & Data Interpretation

Accurate structural verification requires a multi-modal spectroscopic approach. Below is the synthesized analytical profile for Methyl 4-bromo-1-butyl-1H-pyrazole-3-carboxylate (Molecular Weight: 261.12 g/mol , Formula: C9H13BrN2O2)[2].

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile is dictated by the strong electron-withdrawing effects of the ester and bromine groups, combined with the anisotropic effects of the heteroaromatic ring.

Table 1: 1 H NMR Data (400 MHz, CDCl 3​ )

Chemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignmentMechanistic Causality
7.52 Singlet (s)-1HPyrazole H-5Highly deshielded by the adjacent N1 atom and the inductive pull of the C4-Bromine.
4.15 Triplet (t)7.22HN-CH 2​ (Butyl C1)Deshielded directly by the electronegative pyrazole nitrogen.
3.92 Singlet (s)-3HOCH 3​ (Ester)Typical resonance for a methyl ester adjacent to an aromatic system.
1.85 Pentet (pent)7.42HCH 2​ (Butyl C2)Splitting caused by the adjacent N-CH 2​ and C3-CH 2​ protons.
1.32 Sextet (sext)7.42HCH 2​ (Butyl C3)Splitting caused by the adjacent C2-CH 2​ and terminal methyl group.
0.94 Triplet (t)7.43HCH 3​ (Butyl C4)Terminal methyl group of the aliphatic chain.

Table 2: 13 C NMR Data (100 MHz, CDCl 3​ )

Chemical Shift ( δ , ppm)AssignmentMechanistic Causality
161.8 C=O (Ester)Carbonyl carbon, highly deshielded.
140.5 C-3 (Pyrazole)Deshielded by the adjacent ester group and N2 atom.
131.2 C-5 (Pyrazole)Deshielded by the adjacent N1 atom.
96.4 C-4 (Pyrazole)Exhibits the "heavy atom effect." The large electron cloud of bromine causes a significant diamagnetic shielding effect, shifting the carbon upfield relative to standard aromatic carbons[4].
52.1 OCH 3​ Methoxy carbon.
51.8 N-CH 2​ Aliphatic carbon directly bound to nitrogen.
32.0, 19.8, 13.5 Butyl ChainRemaining aliphatic carbons (C2, C3, C4).
Mass Spectrometry & Infrared Spectroscopy

Table 3: ESI-MS and FT-IR Data

TechniqueKey SignalsInterpretation & Causality
ESI-MS (+ve) m/z 261.02, 263.02Exhibits the classic 1:1 isotopic doublet indicative of a mono-brominated species ( 79 Br and 81 Br isotopes)[2].
FT-IR (ATR) 1725 cm −1 Strong, sharp peak corresponding to the C=O stretching of the conjugated ester.
FT-IR (ATR) 1545, 1450 cm −1 C=N and C=C stretching vibrations of the pyrazole ring.
FT-IR (ATR) 655 cm −1 C-Br stretching frequency.

Experimental Protocols: A Self-Validating System

To ensure absolute reproducibility, the following protocols are designed with built-in causality—explaining why specific reagents and conditions are chosen.

Protocol A: Electrophilic Bromination at C-4

Objective: Convert Methyl 1-butyl-1H-pyrazole-3-carboxylate to the target brominated scaffold.

  • Preparation: Dissolve Methyl 1-butyl-1H-pyrazole-3-carboxylate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).

    • Causality: DMF is a polar aprotic solvent that stabilizes the polar transition state of the electrophilic aromatic substitution, accelerating the reaction.

  • Electrophile Addition: Cool the solution to 0 °C. Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes.

    • Causality: NBS is preferred over liquid Br 2​ because it provides a low, steady-state concentration of electrophilic bromine, preventing unwanted oxidative side reactions or polybromination[4]. Cooling controls the initial exotherm.

  • Reaction: Remove the ice bath and allow the mixture to stir at 25 °C for 2 hours. Monitor completion via LC-MS.

  • Quenching & Workup: Pour the mixture into ice water containing 5% sodium thiosulfate (Na 2​ S 2​ O 3​ ).

    • Causality: Sodium thiosulfate reduces any unreacted electrophilic bromine species to harmless bromide ions, preventing post-workup degradation.

  • Extraction: Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine (5x) to remove residual DMF, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

Protocol B: Downstream Suzuki-Miyaura Cross-Coupling

Objective: Utilize the C4-bromo handle to install an aryl pharmacophore.

  • Setup: In an oven-dried Schlenk tube, combine Methyl 4-bromo-1-butyl-1H-pyrazole-3-carboxylate (1.0 eq), Arylboronic acid (1.2 eq), and K 2​ CO 3​ (2.5 eq)[3].

    • Causality: K 2​ CO 3​ acts as a base to form a highly nucleophilic boronate complex with the boronic acid, which is mandatory for the transmetalation step in the catalytic cycle.

  • Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane and H 2​ O. Sparge the solution with Argon for 15 minutes.

    • Causality: Oxygen must be rigorously removed to prevent the oxidative degradation of the electron-rich Pd(0) active catalyst.

  • Catalyst Addition: Add Pd(dppf)Cl 2​ (0.05 eq) under a stream of Argon. Seal the tube.

  • Heating: Heat the reaction mixture to 90 °C for 4-6 hours until complete consumption of the starting material is observed by TLC.

  • Purification: Filter the mixture through a short pad of Celite to remove palladium black, concentrate, and purify via silica gel flash chromatography.

References[2] Guidechem. "methyl 4-bromo-1-butyl-1H-pyrazole-3-carboxylate 1856076-15-7 wiki". URL: https://guidechem.com[3] The Journal of Organic Chemistry. "The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction". URL: https://pubs.acs.org[1] Molecules (PMC). "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review". URL:https://www.ncbi.nlm.nih.gov/pmc[4] Chemical Reviews. "Preparation and Chemistry of 3/5-Halogenopyrazoles". URL:https://pubs.acs.org

Sources

Foundational

Structural Elucidation and Mass Spectrometry of Methyl 4-bromo-1-butyl-1H-pyrazole-3-carboxylate

Executive Summary Pyrazole derivatives, particularly those heavily substituted at the 1, 3, and 4 positions, are foundational scaffolds in modern drug discovery and agrochemical design, frequently serving as active fragm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pyrazole derivatives, particularly those heavily substituted at the 1, 3, and 4 positions, are foundational scaffolds in modern drug discovery and agrochemical design, frequently serving as active fragments in p-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors[1]. Methyl 4-bromo-1-butyl-1H-pyrazole-3-carboxylate (C9H13BrN2O2) represents a highly functionalized intermediate whose structural integrity must be rigorously verified during synthesis and metabolic profiling. High-resolution mass spectrometry (HRMS) coupled with electrospray ionization (ESI) is the gold standard for elucidating the fragmentation mechanisms of complex pyrazole derivatives[2].

This whitepaper provides an in-depth mechanistic analysis of the mass spectrometric behavior of this compound. By analyzing the causality behind its collision-induced dissociation (CID) pathways, we establish a self-validating analytical protocol designed for absolute structural confidence.

Molecular & Isotopic Landscape

To accurately interpret the mass spectrum of methyl 4-bromo-1-butyl-1H-pyrazole-3-carboxylate, one must first understand its inherent physical properties and how they dictate ionization behavior. The compound has a monoisotopic mass of 260.0160 Da[3].

The Bromine Isotopic Signature

The presence of the bromine atom at the C4 position provides an intrinsic diagnostic tool. Bromine exists in nature as two stable isotopes: 79 Br (50.69%) and 81 Br (49.31%).

  • Causality: Because these isotopes exist in a nearly 1:1 ratio, any intact precursor or fragment ion retaining the bromine atom will manifest as a distinct doublet separated by exactly 1.998 Da.

  • Analytical Advantage: This signature acts as a built-in isotopic label. If a fragment lacks this 1:1 doublet, it is absolute proof that the C-Br bond has been cleaved.

Ionization Dynamics (ESI+)

In positive Electrospray Ionization (ESI+), the molecule is readily protonated to form the even-electron precursor ion [M+H]+ . Protonation preferentially occurs at the basic N2 nitrogen of the pyrazole ring. This localized positive charge acts as the thermodynamic driver for subsequent fragmentation pathways.

Mechanistic Fragmentation Pathways (CID)

While unsubstituted pyrazoles primarily fragment via the expulsion of HCN or N 2​ , the presence of bulky substituents fundamentally alters this thermodynamic landscape, driving fragmentation toward substituent cleavage prior to ring rupture[4]. The N-alkylation of pyrazoles introduces specific structural dynamics; the N-alkyl chain is highly susceptible to charge-driven cleavage during mass spectrometry[5].

Pathway A: N-Butyl Cleavage (Loss of 1-Butene)

Upon protonation of the N2 nitrogen, the adjacent N1-butyl group experiences a strong electron-withdrawing effect.

  • Mechanism: The system undergoes an inductive cleavage or a McLafferty-type hydrogen rearrangement.

  • Result: Expulsion of a neutral alkene (1-butene, C4​H8​ , 56.06 Da).

  • Causality: This pathway is thermodynamically favored because it satisfies the even-electron rule and yields a highly stable, resonance-stabilized N-H pyrazole cation.

Pathway B: Ester Cleavage (Loss of Methanol)

The methyl carboxylate moiety at the C3 position undergoes classic ester dissociation.

  • Mechanism: The proximity of the protonated pyrazole ring assists in proton transfer to the ester oxygen, lowering the activation energy for the neutral loss of methanol ( CH3​OH , 32.03 Da).

  • Result: Formation of a reactive acylium ion.

Pathway C: Halogen Dynamics (Loss of HBr)

The C-Br bond at the C4 position possesses partial double-bond character due to conjugation with the pyrazole π -system.

  • Mechanism: Cleavage requires higher collision energies. To maintain an even-electron state, the molecule expels neutral hydrogen bromide (HBr, 79.93 Da) rather than a bromine radical.

MS_Fragmentation M Precursor Ion[M+H]+ m/z 261.02 / 263.02 (Retains Br) F1 [M+H - C4H8]+ m/z 204.96 / 206.96 Loss of Butene M->F1 - 56.06 Da (C4H8) F2 [M+H - CH3OH]+ m/z 228.99 / 230.99 Loss of Methanol M->F2 - 32.03 Da (CH3OH) F3 [M+H - HBr]+ m/z 181.10 Loss of Hydrogen Bromide M->F3 - 79.93 Da (HBr) F1a [M+H - C4H8 - CH3OH]+ m/z 172.93 / 174.93 F1->F1a - 32.03 Da (CH3OH) F2->F1a - 56.06 Da (C4H8)

Logical MS/MS fragmentation pathways of methyl 4-bromo-1-butyl-1H-pyrazole-3-carboxylate.

Quantitative Data Summaries

To facilitate rapid spectral annotation, the exact masses of the precursor and primary product ions are detailed below. Mass accuracy is calculated based on the 79 Br isotopologue.

Table 1: Exact Mass and Isotopic Distribution of Key Ions

Fragment IdentityNeutral LossFormula ( 79 Br)Theoretical m/z ( 79 Br)Theoretical m/z ( 81 Br)Diagnostic Feature
Precursor [M+H]+ None C9​H14​BrN2​O2+​ 261.0233263.02131:1 Doublet
Des-butyl Ion C4​H8​ (56.0626) C5​H6​BrN2​O2+​ 204.9609206.95891:1 Doublet
Des-methanol Ion CH3​OH (32.0262) C8​H10​BrN2​O+ 228.9973230.99531:1 Doublet
Des-bromo Ion HBr (79.9261) C9​H13​N2​O2+​ 181.0974N/ASinglet (No Br)
Core Pyrazole Ion C4​H8​ + CH3​OH C4​H2​BrN2​O+ 172.9347174.93271:1 Doublet

Experimental Protocol: Self-Validating LC-HRMS/MS

Standard Data-Dependent Acquisition (DDA) selects the most intense ions for fragmentation, which often leads to the erroneous selection of co-eluting matrix contaminants. To counter this, we employ a Self-Validating Isotope-Triggered Protocol .

Causality of the Method: By programming the quadrupole to only isolate and fragment ions that present a 1.998 Da doublet at a 1:1 intensity ratio, the system autonomously validates that the precursor contains bromine. Every MS/MS spectrum generated is inherently validated as originating from the target molecule or its brominated metabolites, eliminating false positives.

Workflow S1 Sample Prep (0.1% FA in MeCN) S2 UHPLC Separation (C18 Column) S1->S2 S3 ESI+ Ionization (Protonation) S2->S3 S4 Quadrupole Isolation (Isotope Trigger) S3->S4 S5 HCD Cell (Targeted CID) S4->S5 S6 Orbitrap/TOF (High-Res Detection) S5->S6

Self-validating high-resolution LC-MS/MS workflow for brominated pyrazole characterization.

Step-by-Step Methodology
  • Sample Preparation:

    • Reconstitute the analyte in an LC-MS grade solvent mixture of 50:50 Water:Acetonitrile containing 0.1% Formic Acid (FA).

    • Rationale: FA acts as a proton donor, maximizing the yield of [M+H]+ ions during ESI.

  • Chromatographic Separation (UHPLC):

    • Utilize a sub-2 μ m C18 column (e.g., 2.1 x 100 mm). Run a gradient from 5% to 95% Acetonitrile (0.1% FA) over 10 minutes.

    • Rationale: The hydrophobic butyl chain ensures strong retention on the reversed-phase stationary phase, separating the target from polar salts.

  • Source Optimization (ESI+):

    • Set capillary voltage to 3.5 kV and desolvation temperature to 350°C.

    • Rationale: Prevents in-source fragmentation of the labile ester group before the ions reach the mass analyzer.

  • Isotope-Triggered DDA Configuration:

    • Program the acquisition software to scan for a mass difference of Δ 1.998 Da with an intensity ratio tolerance of 0.8 to 1.2.

    • Set the quadrupole isolation window to 3.0 m/z to co-isolate both the 79 Br and 81 Br isotopes.

  • Targeted Fragmentation (HCD/CID):

    • Apply a Normalized Collision Energy (NCE) sweep of 20, 35, and 50 eV.

    • Rationale: 20 eV captures the facile loss of the butyl group, while 50 eV is required to force the cleavage of the resilient C-Br bond.

Conclusion

The mass spectrometry of methyl 4-bromo-1-butyl-1H-pyrazole-3-carboxylate is governed by the predictable, charge-driven cleavage of its N-alkyl and ester substituents, juxtaposed against the relative stability of its brominated pyrazole core. By leveraging the inherent 79 Br/ 81 Br isotopic signature, researchers can deploy self-validating MS/MS workflows that guarantee structural confidence, accelerating the development of pyrazole-based therapeutics and agrochemicals.

References

  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery Source: ACS Publications URL:[Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry Source: IntechOpen URL:[Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions Source: ACS Publications URL:[Link]

  • A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances Source: PMC (National Institutes of Health) URL:[Link]

Sources

Exploratory

The Pharmacological Potential of Pyrazole Carboxylates: A Technical Guide to Design, Synthesis, and Biological Evaluation

Introduction: The Pyrazole Carboxylate Scaffold In the landscape of modern medicinal chemistry, the pyrazole ring is not merely a passive structural scaffold; it is a highly dynamic pharmacophore. Characterized by a five...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pyrazole Carboxylate Scaffold

In the landscape of modern medicinal chemistry, the pyrazole ring is not merely a passive structural scaffold; it is a highly dynamic pharmacophore. Characterized by a five-membered heterocyclic ring containing two adjacent nitrogen atoms—one pyrrole-like (hydrogen bond donor) and one pyridine-like (hydrogen bond acceptor)—pyrazoles readily participate in complex target-site interactions[1].

When functionalized with a carboxylate or ester moiety (e.g., pyrazole-3-carboxylates or pyrazole-4-carboxylates), the physicochemical profile of the molecule is drastically altered. The esterification serves a dual purpose: it masks the polarity of the carboxylic acid, thereby increasing the lipophilicity (LogP) required for cellular membrane penetration, and it acts as a bioisostere for traditional acidic pharmacophores[2]. This technical guide explores the causality behind the biological activity of these privileged structures, providing actionable protocols for their synthesis and evaluation.

Key Biological Activities and Mechanistic Pathways

Anti-Inflammatory Activity via Selective COX-2 Inhibition

Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) often suffer from severe gastrointestinal toxicity due to the non-selective inhibition of Cyclooxygenase-1 (COX-1), an enzyme responsible for maintaining the gastric mucosal lining. Pyrazole carboxylates have emerged as highly selective COX-2 inhibitors. Recent structural designs utilizing pyrazole carboxylates as non-acidic bioisosteres of lonazolac have demonstrated profound efficacy[2].

By removing the free carboxylic acid and replacing it with a pyrazole ester, researchers maintain the critical hydrogen-bonding interactions within the COX-2 active site while eliminating the direct acidic damage to the stomach lining. Compounds in this class have achieved COX-2 half-maximal inhibitory concentrations (IC50) as low as 0.059 μM, with Selectivity Indices (S.I.) vastly outperforming standard reference drugs like celecoxib[2].

COX2_Pathway Arachidonic Arachidonic Acid COX2 COX-2 Enzyme Arachidonic->COX2 Catalysis PGG2 Prostaglandin G2 COX2->PGG2 PGE2 Prostaglandin E2 PGG2->PGE2 Pyrazole Pyrazole Carboxylate Pyrazole->COX2 Selective Inhibition

Diagram 1: Mechanism of COX-2 selective inhibition by pyrazole carboxylates.

Anticancer and Cytotoxic Efficacy

The integration of the pyrazole carboxylate core with other active moieties (such as thiophene or triazole rings) yields potent anticancer agents. These derivatives induce apoptosis by disrupting microtubule assembly or inhibiting critical kinases in tumor cell lines. For instance, specific 1H-pyrazole carboxylate derivatives have shown significant growth inhibitory effects on Raji (lymphoma) and HL60 cancer cells, achieving IC50 values in the low micromolar range[3]. Other hybrid derivatives have demonstrated potent cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, rivaling standard chemotherapeutics like doxorubicin[4].

Antimicrobial and Antifungal Action

Pyrazole carboxylates also exhibit broad-spectrum antimicrobial activity. The mechanism of action typically involves the inhibition of bacterial DNA gyrase or the disruption of fungal cell wall synthesis. Halogenated or aryl-substituted pyrazole carboxylates have proven particularly effective against Gram-positive bacteria such as Staphylococcus aureus, yielding Minimum Inhibitory Concentration (MIC) values that highlight their potential as leads for novel antibiotic development[4].

Quantitative Data Summary

To facilitate comparative analysis, the biological activities of representative pyrazole carboxylate derivatives are summarized below.

Compound / DerivativePrimary Target / Cell LineBiological ActivityPotency (IC50 / MIC)Selectivity Index (S.I.)
Compound 15c [2]COX-2 EnzymeAnti-inflammatoryIC50 = 0.059 μM98.71 (vs COX-1)
Celecoxib (Ref) [2]COX-2 EnzymeAnti-inflammatoryIC50 = 0.22 μM13.65 (vs COX-1)
Compound 136b [4]MCF-7 (Breast Cancer)AnticancerIC50 = 1.764 μMN/A
Compound 4c [3]Raji (Lymphoma)AnticancerIC50 = 8.12 μMN/A
Compound 197a [4]Staphylococcus aureusAntimicrobialMIC = 14.0 μMN/A
Compound 3b [2]Staphylococcus aureusAntimicrobialMIC = 1.25 µmol/mLN/A

Experimental Methodologies: Synthesis and Validation

As application scientists, we must ensure that our experimental designs are rooted in thermodynamic principles and self-validating logic. The following workflows detail the synthesis and biological screening of these compounds.

Workflow Design Rational Design Synthesis Cyclocondensation Design->Synthesis Purification Purification Synthesis->Purification Assay In Vitro Screening Purification->Assay

Diagram 2: Step-by-step workflow from rational design to in vitro screening.

Protocol: One-Pot Synthesis of 1H-Pyrazole-3-Carboxylates

The choice of a one-pot cyclocondensation over a multi-step linear synthesis is driven by thermodynamic efficiency.

  • Reagent Preparation: Dissolve 1.0 equivalent of the 1,3-dicarbonyl compound (e.g., dimethyl acetylene dicarboxylate) in a 1:1 (v/v) mixture of toluene and dichloromethane.

    • Causality: This specific mixed solvent system balances the solubility of the highly polar hydrazine derivatives with the non-polar dicarbonyl intermediates, optimizing the molecular collision frequency.

  • Nucleophilic Addition: Add 1.0 equivalent of the substituted hydrazine dropwise at 0°C under an inert atmosphere.

    • Causality: The initial nucleophilic attack is highly exothermic. Strict thermal control prevents the formation of unwanted regioisomers and minimizes thermal degradation of the hydrazine.

  • Cyclization & Dehydration: Elevate the reaction temperature to reflux for 2–4 hours.

    • Causality: Thermal energy is required to overcome the activation barrier for the intramolecular cyclization and subsequent elimination of water. This drives the equilibrium entirely toward the thermodynamically stable aromatic pyrazole ring.

  • Self-Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) using a 7:3 hexane/ethyl acetate mobile phase. The complete disappearance of the starting hydrazine spot and the emergence of a single, UV-active product spot self-validates the completion of the cyclization before proceeding to downstream purification.

  • Purification: Concentrate under reduced pressure and recrystallize from cold ethanol.

Protocol: In Vitro COX-2 Selective Inhibition Assay

To accurately determine the anti-inflammatory potential, a cell-free recombinant enzyme assay is utilized. This isolates the direct binding kinetics from cellular background interference.

  • Enzyme Preparation: Reconstitute recombinant human COX-2 and COX-1 enzymes in Tris-HCl buffer (pH 8.0) containing 1 μM hematin and 2 mM EDTA.

    • Causality: Hematin is an essential cofactor required for the peroxidase activity of COX enzymes. EDTA is included to chelate trace metals that could cause non-specific oxidation of the assay substrates, ensuring a low signal-to-noise ratio.

  • Inhibitor Incubation: Add the pyrazole carboxylate derivatives (dissolved in DMSO, ensuring final assay concentration remains <1% v/v) at varying concentrations (0.01 to 100 μM) and incubate for 15 minutes at 37°C.

    • Causality: Pre-incubation is critical. Many pyrazole-based COX-2 inhibitors act as time-dependent, competitive inhibitors. They require time to induce a conformational change within the hydrophobic channel of the COX-2 active site to achieve binding equilibrium[2].

  • Reaction Initiation: Add arachidonic acid (AA) alongside a colorimetric co-substrate (e.g., TMPD).

    • Causality: TMPD serves as an electron donor during the reduction of PGG2 to PGE2, producing a measurable oxidized radical cation that correlates directly with enzyme activity.

  • Self-Validation Checkpoint: Always run a parallel positive control using a known selective inhibitor (e.g., Celecoxib). If the calculated IC50 of Celecoxib deviates by more than 15% from the established baseline (0.22 μM), the assay must be invalidated and the enzyme batch re-calibrated. This ensures the system is self-validating and controls for enzyme degradation over time.

Conclusion

Pyrazole carboxylates represent a highly versatile and tunable class of compounds in drug discovery. By understanding the causality behind their structural properties—such as the lipophilicity granted by the ester group and the hydrogen-bonding capacity of the pyrazole core—researchers can rationally design potent bioisosteres. Whether targeting inflammation via COX-2 inhibition, inducing apoptosis in cancer cells, or disrupting bacterial pathways, the rigorous application of self-validating synthesis and screening protocols is paramount to translating these chemical scaffolds into viable therapeutic leads.

References

  • Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: MDPI / PMC URL
  • Title: Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity Source: ResearchGate URL
  • Title: Design, Synthesis and antiMicrobial Activity of 1H-Pyrazole Carboxylates Source: ResearchGate URL
  • Source: PMC (NIH)
  • Title: One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate Source: MDPI URL

Sources

Foundational

Architecting Efficacy: A Technical Guide to 1-Butyl-1H-Pyrazole Derivatives in Drug Discovery and Organic Synthesis

Executive Rationale: The Pyrazole Scaffold in Modern Therapeutics The pyrazole ring—a five-membered heteroaromatic system containing two adjacent nitrogen atoms—is a privileged scaffold in medicinal chemistry and agroche...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Rationale: The Pyrazole Scaffold in Modern Therapeutics

The pyrazole ring—a five-membered heteroaromatic system containing two adjacent nitrogen atoms—is a privileged scaffold in medicinal chemistry and agrochemical development. Its unique electronic distribution allows it to act as a robust bioisostere for amides, phenols, and other aromatic rings, providing critical hydrogen-bond accepting capabilities via its sp2-hybridized nitrogen while resisting enzymatic degradation.

Within this chemical family, 1-butyl-1H-pyrazole derivatives represent a highly specialized subclass. The introduction of a continuous aliphatic N-butyl chain serves a dual mechanistic purpose:

  • Pharmacokinetic Optimization: The butyl group significantly enhances the lipophilicity (LogP) of the molecule. This facilitates passive cellular membrane permeation and allows the pharmacophore to anchor deeply into the hydrophobic pockets of target receptors (e.g., cannabinoid receptors or kinase domains).

  • Synthetic Direction: Sterically, the N-butyl group shields the adjacent N2 position, dictating the regioselectivity of subsequent electrophilic aromatic substitutions or transition-metal-catalyzed C-H activation events.

This whitepaper provides an in-depth analysis of the synthetic methodologies, late-stage functionalization protocols, and pharmacological applications of 1-butyl-1H-pyrazole derivatives, grounded in recent literature and field-proven laboratory practices.

Mechanistic Chemistry: Synthesizing the 1-Butyl-1H-Pyrazole Core

The synthesis of N-alkyl pyrazoles is typically achieved through either base-catalyzed alkylation of the pyrazole core or acid-catalyzed reactions using trichloroacetimidates 1. For the installation of a primary alkyl chain like the butyl group, base-catalyzed SN2 alkylation remains the industry standard due to its scalability and high atom economy.

Protocol 1: Regioselective Base-Catalyzed N-Alkylation to Yield 4-Bromo-1-butyl-1H-pyrazole

Objective: Synthesize a highly pure N-butyl pyrazole precursor for downstream late-stage functionalization.

Causality & Reagent Selection:

  • Solvent (DMF): A polar aprotic solvent is chosen to solvate the potassium cation, leaving the pyrazolide anion "naked" and highly reactive for the SN2 substitution.

  • Base (K₂CO₃): A mild base is sufficient to deprotonate the weakly acidic pyrazole N-H (pKa ~14.5) without causing side reactions typical of stronger bases (like n-BuLi).

  • Electrophile (1-Iodobutane): The iodine leaving group accelerates the SN2 kinetics compared to bromobutane, ensuring complete conversion at room temperature.

Self-Validating Step-by-Step Workflow:

  • Dissolution: Charge a flame-dried round-bottom flask with 4-bromo-1H-pyrazole (20.0 mmol) and anhydrous DMF (18.0 mL). Validation: Ensure the solution is completely clear, indicating full dissolution.

  • Deprotonation: Add K₂CO₃ (50.0 mmol) in one portion. Stir at 25°C for 15 minutes. Validation: A fine suspension should persist. The slight excess of base drives the equilibrium toward the nucleophilic pyrazolide anion.

  • Alkylation: Dropwise add 1-iodobutane (30.0 mmol). Causality: Dropwise addition prevents localized heating and minimizes polyalkylation side reactions.

  • Reaction Monitoring: Stir for 13 hours at 25°C. Validation: Monitor via TLC (Hexanes/EtOAc 3:1). The product spot will exhibit a significantly higher Rf value than the starting material due to the elimination of the polar N-H hydrogen bond donor.

  • Quench & Extraction: Quench with distilled water (20 mL) and extract with EtOAc (30 mL × 3). Causality: EtOAc efficiently partitions the lipophilic product into the organic layer while DMF and inorganic salts remain in the aqueous phase.

  • Purification & Verification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. Validation: Confirm structural identity via ¹H NMR (CDCl₃). Look for the diagnostic triplet at ~0.9 ppm (terminal -CH₃ of the butyl group) and the downfield shift of the pyrazole C3/C5 protons.

SyntheticWorkflow N1 1H-Pyrazole Core (H-Bond Donor/Acceptor) N2 Deprotonation (K2CO3 in DMF) N1->N2 N3 Pyrazolide Anion (Highly Nucleophilic) N2->N3 pKa driven N4 SN2 Alkylation (1-Iodobutane) N3->N4 N5 1-Butyl-1H-pyrazole (Lipophilic Bioisostere) N4->N5 Steric control N6 Late-Stage C-H Alkenylation (Pd-Catalyzed) N5->N6 C5-Functionalization

Fig 1: Step-by-step synthetic workflow for the N-alkylation and late-stage functionalization of pyrazoles.

Late-Stage Functionalization: C-H Activation and Cross-Coupling

Once the 1-butyl-1H-pyrazole core is established, it serves as a versatile platform for molecular diversification. The N-butyl group acts as an effective directing group, allowing for highly regioselective C-H activation at the C5 position. Recent advancements have demonstrated the efficacy of direct C-H alkenylation to construct complex, biologically active architectures 2.

Protocol 2: Direct C-H Alkenylation of 4-Halo-1-butyl-1H-pyrazoles

Objective: Functionalize the C5 position of the pyrazole ring to expand the pharmacophore space.

Causality & Reagent Selection:

  • Catalyst: Transition metal catalysts (e.g., Pd or Rh) are required to activate the inert C(sp2)-H bond at the C5 position.

  • Directing Group: The N-butyl group provides steric bulk that prevents undesired coordination at the N2 position, directing the metal insertion selectively to the C5 position.

Self-Validating Step-by-Step Workflow:

  • Setup: In a Schlenk tube, combine 4-bromo-1-butyl-1H-pyrazole, the alkene coupling partner (e.g., N,N-diethylacrylamide), an oxidant, and the Pd-catalyst.

  • Reaction: Heat the mixture under an inert argon atmosphere. Causality: The inert atmosphere prevents the oxidative degradation of the active Pd(0) species, maintaining the catalytic cycle.

  • Monitoring: Validation: TLC analysis should reveal the complete consumption of the starting pyrazole within 1-3 hours.

  • Verification: Validation: Following flash column chromatography, ¹H NMR analysis of the purified product must show a trans-alkene coupling constant (J ≈ 15.5–15.9 Hz). This confirms the (E)-stereoselectivity inherent to the migratory insertion and subsequent β-hydride elimination steps.

Pharmacological Profiling & Biological Activity

The biological efficacy of 1-butyl-1H-pyrazole derivatives is vast, spanning from agrochemicals to advanced human therapeutics. The lipophilic nature of the butyl chain allows these compounds to cross the blood-brain barrier and penetrate cellular membranes with high efficiency.

Immunomodulation and Cytokine Induction

Specific derivatives, such as 1-butyl-1H-pyrazole-3-carboxamides, have been identified as potent immunomodulators. By interacting with intracellular receptors (such as Toll-like receptors), these compounds induce the biosynthesis of critical cytokines. This mechanism is actively leveraged in the treatment of viral infections and neoplastic diseases 3.

Cannabinoid Receptor Antagonism

Pyrazole-fused heterocycles derived from 4-allyloxy-1-butyl-1H-pyrazoles via Claisen rearrangement have shown exceptional biological activity. For instance, structural analogs have been developed as selective human cannabinoid 1 (hCB1) receptor antagonists (e.g., PF-0514273), exhibiting sub-nanomolar potency for weight management and metabolic regulation 4.

BioPathway L 1-Butyl-1H-pyrazole Derivative R Target Receptor (e.g., hCB1 / TLR) L->R Hydrophobic Docking S Intracellular Signaling Cascade R->S Conformational Shift G Gene Transcription (Cytokine mRNA) S->G Kinase Activation E Immunomodulatory Response G->E Protein Translation

Fig 2: Pharmacological signaling pathway of 1-butyl-1H-pyrazole derivatives in immunomodulation.

Quantitative Pharmacological Data Summary

To benchmark the utility of these derivatives, the following table summarizes key quantitative metrics across various applications:

Derivative / CompoundPrimary ApplicationKey Quantitative MetricValidation / Assay Method
4-Bromo-1-butyl-1H-pyrazole Precursor for C-H functionalization57–67% Yield (Alkenylation)¹H NMR (J ≈ 15.5 Hz), HRMS
1-Butyl-1H-pyrazole-3-carboxamide Immunomodulator (Cytokine Induction)mp 60-61°C (High Purity)MS (APCI) m/z 196.1
PF-0514273 Analogues Selective hCB1 Receptor AntagonistKi = 1.8 ± 1.4 nMRadioligand Binding Assay
1-(tert-Butyl)-4-boronate-1H-pyrazole Suzuki-Miyaura Cross-CouplingHigh Regioselectivity¹³C NMR, Site-selective C-H

References

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates Source: MDPI Molecules (2022) URL:[Link]

  • Direct C–H Alkenylation of Functionalized Pyrazoles Source: The Journal of Organic Chemistry, ACS Publications (2015) URL:[Link]

  • Pharmaceutical Compositions and Biological Activity (US 2006/0100229 A1) Source: Google Patents / Googleapis (2006) URL:[Link]

  • Synthesis of Dihydrooxepino[3,2-c]Pyrazoles via Claisen Rearrangement and Ring-Closing Metathesis from 4-Allyloxy-1H-pyrazoles Source: Semantic Scholar (2018) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Suzuki Coupling of Methyl 4-bromo-1-butyl-1H-pyrazole-3-carboxylate for Advanced Drug Discovery

Introduction: The Strategic Importance of Pyrazole Scaffolds and the Power of Suzuki Coupling Substituted pyrazole moieties are a cornerstone in modern medicinal chemistry and drug development. Their unique structural an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of Pyrazole Scaffolds and the Power of Suzuki Coupling

Substituted pyrazole moieties are a cornerstone in modern medicinal chemistry and drug development. Their unique structural and electronic properties allow them to act as versatile pharmacophores, engaging with a wide array of biological targets. The functionalization of the pyrazole ring is therefore a critical task in the synthesis of novel therapeutic agents.[1] Among the myriad of synthetic methodologies, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its exceptional reliability, functional group tolerance, and efficiency in constructing carbon-carbon bonds.[2][3]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful application of the Suzuki coupling reaction to a key heterocyclic building block: methyl 4-bromo-1-butyl-1H-pyrazole-3-carboxylate . We will delve into the mechanistic underpinnings of the reaction, present a detailed and optimized experimental protocol, and offer expert insights into troubleshooting and reaction optimization.

Understanding the "Why": Mechanistic Insights into the Suzuki Coupling of Bromopyrazoles

The Suzuki-Miyaura coupling is a sophisticated catalytic cycle involving a palladium catalyst that facilitates the union of an organohalide (in our case, the bromopyrazole) and an organoboron species (typically a boronic acid or its ester). A fundamental understanding of this cycle is paramount for rational experimental design and troubleshooting.

The catalytic cycle can be broadly divided into three key stages:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting itself into the carbon-bromine bond of the pyrazole ring. This step forms a Pd(II) intermediate. The choice of phosphine ligands is critical here, as they modulate the electron density and steric environment around the palladium center, influencing the rate and efficiency of this step.

  • Transmetalation: This is often the rate-determining step. The organoboron compound, activated by a base to form a more nucleophilic "ate" complex, transfers its organic moiety to the Pd(II) center, displacing the halide. The selection of the base is crucial and can significantly impact the reaction outcome.

  • Reductive Elimination: In the final step, the two organic partners on the palladium center couple and are expelled as the desired product. This process regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Below is a visual representation of this elegant catalytic process:

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R¹-Br (Bromopyrazole) PdII_Halide R¹-Pd(II)L₂-Br (Pyrazolyl-Pd Complex) OxAdd->PdII_Halide Transmetalation Transmetalation PdII_Halide->Transmetalation R²-B(OR)₂ + Base PdII_Biaryl R¹-Pd(II)L₂-R² (Di-organic Complex) Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 R¹-R² (Product) Bromopyrazole Methyl 4-bromo-1-butyl- 1H-pyrazole-3-carboxylate (R¹-Br) BoronicAcid Aryl/Heteroaryl Boronic Acid (R²-B(OR)₂) Product Methyl 4-(Aryl/Heteroaryl)-1-butyl- 1H-pyrazole-3-carboxylate (R¹-R²)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimized Protocol for the Suzuki Coupling of Methyl 4-bromo-1-butyl-1H-pyrazole-3-carboxylate

This protocol is designed to be a robust starting point for the coupling of various aryl and heteroaryl boronic acids with the target bromopyrazole.

Materials and Reagents
  • Substrate: Methyl 4-bromo-1-butyl-1H-pyrazole-3-carboxylate

  • Coupling Partner: Aryl or Heteroaryl Boronic Acid (e.g., Phenylboronic acid)

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]

  • Base: Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃)

  • Solvent: 1,4-Dioxane or 1,2-Dimethoxyethane (DME) and Water (degassed)

  • Inert Gas: Nitrogen or Argon

  • Other: Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄), Celite®, Ethyl Acetate, Hexanes, Saturated Sodium Bicarbonate Solution, Brine.

Equipment
  • Schlenk flask or microwave vial

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

  • Standard laboratory glassware

  • Rotary evaporator

  • Flash chromatography system

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add methyl 4-bromo-1-butyl-1H-pyrazole-3-carboxylate (1.0 eq.), the desired aryl/heteroaryl boronic acid (1.2-1.5 eq.), and the chosen base (e.g., Cs₂CO₃, 2.0-2.5 eq.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment. This is crucial as oxygen can deactivate the palladium catalyst.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%). Then, add the degassed solvent system (e.g., a 4:1 to 5:1 mixture of Dioxane/Water or DME/Water). The reaction mixture should be a suspension.

  • Reaction Conditions:

    • Conventional Heating: Immerse the flask in a preheated oil bath at 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times range from 4 to 24 hours.

    • Microwave Irradiation: For accelerated reactions, a microwave reactor can be utilized.[4][5][6] A typical condition would be heating at 90-120 °C for 10-30 minutes.[4][5]

  • Work-up:

    • Once the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer twice with ethyl acetate.

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.

Data Presentation: A Comparative Overview of Reaction Conditions

The choice of catalyst, base, and solvent can significantly influence the yield and reaction time. The following table summarizes typical conditions and expected outcomes for the Suzuki coupling of bromopyrazoles, providing a valuable reference for optimization.

Catalyst (mol%)Base (eq.)Solvent SystemTemperature (°C)Time (h)Typical Yield (%)Reference
Pd(PPh₃)₄ (2-5)Cs₂CO₃ (2.5)DME/H₂O (4:1)90 (Microwave)0.1-0.285-95[4][5]
Pd(dppf)Cl₂ (3)K₂CO₃ (2.0)Dioxane/H₂O (4:1)10012-1670-90[7]
XPhos Pd G2 (2)K₃PO₄ (2.0)Dioxane/H₂O (4:1)10015-2075-85[8]
Ruphos-Pd (cat.)K₃PO₄ (2.0)Isopropanol/H₂O110 (Microwave)<0.1>90[9]

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol described above.

Experimental_Workflow start Start setup Reaction Setup: - Bromopyrazole - Boronic Acid - Base start->setup inert Establish Inert Atmosphere (N₂ or Ar) setup->inert reagents Add Catalyst and Degassed Solvents inert->reagents reaction Reaction: - Conventional Heating or - Microwave Irradiation reagents->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up: - Extraction - Washing monitoring->workup Complete purification Purification: Flash Column Chromatography workup->purification product Pure Product purification->product

Caption: Step-by-step experimental workflow for the Suzuki coupling.

Troubleshooting and Expert Insights

Even with a robust protocol, challenges can arise. Here are some common issues and their solutions:

  • Low or No Conversion:

    • Inactive Catalyst: Ensure the palladium catalyst is fresh and has been handled under inert conditions. Oxygen can lead to the formation of palladium black, an inactive form of the catalyst.

    • Insufficient Degassing: Rigorously degas all solvents to remove dissolved oxygen.

    • Base Incompatibility: The choice of base is critical. For substrates with base-sensitive functional groups like esters, a milder base such as potassium fluoride (KF) might be considered to prevent hydrolysis.[10]

  • Side Reactions:

    • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid. It can be minimized by using anhydrous solvents (if the protocol allows), using a less aqueous base system, or by using more stable boronic esters (e.g., pinacol esters).

    • Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen. Improved degassing can mitigate this issue.

  • Difficulty in Purification:

    • Residual Palladium: If palladium residues are a concern, particularly in a pharmaceutical context, treatment with a scavenger resin or activated carbon can be effective.

    • Co-eluting Impurities: Careful optimization of the flash chromatography gradient is essential. If impurities persist, recrystallization of the final product may be necessary.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of functionalized pyrazoles like methyl 4-aryl-1-butyl-1H-pyrazole-3-carboxylates. By understanding the underlying mechanism, adhering to a well-defined protocol, and being prepared to troubleshoot common issues, researchers can confidently and efficiently generate a diverse library of compounds for drug discovery and development. The protocols and insights provided in this application note serve as a solid foundation for the successful implementation of this powerful synthetic transformation.

References

  • Cheng, H., Wu, Q.-Y., Han, F., & Yang, G.-F. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 25(5), 705-709. [Link]

  • Cheng, H., Wu, Q.-Y., Han, F., & Yang, G.-F. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters. [Link]

  • Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. (n.d.). ScienceDirect. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). Suzuki–Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Suzuki-Miyaura Coupling. (n.d.). Organic Synthesis. [Link]

  • Suzuki Coupling Reaction Procedure. (n.d.). Scribd. [Link]

  • Ahmad, I., et al. (2018). Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. Bioorganic Chemistry, 79, 293-300. [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group. [Link]

  • NRO Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]

  • Tomanová, P., et al. (2019). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry, 17(36), 8345-8354. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis of 1-(Methylsulfonylmethyl)-4-aryl -1H-pyrazole Derivatives Using Ruphos-Pd as Catalyst. Der Pharma Chemica. [Link]

  • da Silva, A. C. S., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chemistry Proceedings, 14(1), 105. [Link]

Sources

Application

Application Notes &amp; Protocols: Methyl 4-bromo-1-butyl-1H-pyrazole-3-carboxylate in Medicinal Chemistry

Preamble: The Strategic Value of the Pyrazole Scaffold In the landscape of modern drug discovery, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The pyrazole r...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Preamble: The Strategic Value of the Pyrazole Scaffold

In the landscape of modern drug discovery, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The pyrazole ring is a preeminent example of such a "privileged scaffold". This five-membered heterocycle is a key structural feature in numerous FDA-approved drugs, including the kinase inhibitors Crizotinib and Ruxolitinib, and the anti-inflammatory agent Celecoxib. Its prominence is due to a combination of synthetic accessibility, metabolic stability, and its capacity to engage in crucial hydrogen bonding interactions within biological targets. Furthermore, the pyrazole nucleus often serves as a bioisostere for phenyl or other heterocyclic rings, allowing chemists to fine-tune physicochemical properties like solubility and lipophilicity to optimize drug-like characteristics.

This guide focuses on a particularly versatile building block: Methyl 4-bromo-1-butyl-1H-pyrazole-3-carboxylate . We will dissect its structural components to understand its strategic utility and provide detailed, field-proven protocols for its application in the synthesis of potential drug candidates, with a focus on creating diverse molecular libraries for screening campaigns.

Section 1: Dissecting the Key Intermediate

Methyl 4-bromo-1-butyl-1H-pyrazole-3-carboxylate is not merely a compound; it is a platform for molecular diversity. Its power lies in the orthogonal reactivity of its functional groups, which can be addressed selectively to build molecular complexity.

  • The Pyrazole Core : Provides the foundational structure, influencing the overall geometry and electronic properties of the final compounds. It is known for its role in anchoring ligands into the ATP-binding pocket of protein kinases.

  • N1-Butyl Group : This alkyl chain enhances lipophilicity. Its presence is crucial for modulating properties such as cell permeability and oral bioavailability. The butyl group can be varied in other synthetic schemes to explore structure-activity relationships (SAR) related to this region of the molecule.

  • C4-Bromo Substituent : This is the primary reactive handle for diversification. The bromine atom is an excellent leaving group for a wide array of palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, alkyl, and amino moieties.

  • C3-Methyl Ester : This group presents a secondary site for modification. It can be readily hydrolyzed to the corresponding carboxylic acid, which then serves as a versatile anchor point for amide bond formation, a ubiquitous linkage in pharmaceuticals.

The strategic arrangement of these functionalities is visualized in the workflow below.

G cluster_start Starting Material cluster_reactions Primary Diversification Pathways cluster_products Intermediate Scaffolds cluster_final Final Library Generation start_node Methyl 4-bromo-1-butyl-1H-pyrazole-3-carboxylate suzuki Suzuki-Miyaura (C-C Bond Formation) start_node->suzuki buchwald Buchwald-Hartwig (C-N Bond Formation) start_node->buchwald hydrolysis Ester Hydrolysis (Amide Precursor) start_node->hydrolysis aryl_prod 4-Aryl/Heteroaryl Pyrazole suzuki->aryl_prod amino_prod 4-Amino Pyrazole buchwald->amino_prod acid_prod 4-Bromo Pyrazole Carboxylic Acid hydrolysis->acid_prod final_library Diverse Library of Potential Drug Candidates aryl_prod->final_library amino_prod->final_library amide_coupling Amide Coupling acid_prod->amide_coupling amide_coupling->final_library

Caption: Synthetic utility of the title compound.

Section 2: Core Application Protocols

The following protocols are designed to be robust starting points for synthesis. Researchers should consider them as templates to be optimized for their specific substrates.

Protocol 2.1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

Principle: This palladium-catalyzed reaction couples the C4-bromo position of the pyrazole with an organoboron reagent (boronic acid or ester), forming a new carbon-carbon bond. This is a cornerstone method for introducing aromatic and heteroaromatic rings.

Reagents & Equipment:

  • Methyl 4-bromo-1-butyl-1H-pyrazole-3-carboxylate (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., Dioxane/Water 4:1 mixture, or Toluene/Ethanol/Water)

  • Schlenk flask or microwave vial, condenser, magnetic stirrer, inert gas line (Argon or Nitrogen)

Step-by-Step Methodology:

  • To a Schlenk flask, add methyl 4-bromo-1-butyl-1H-pyrazole-3-carboxylate, the arylboronic acid, and the base.

  • Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Add the palladium catalyst to the flask under a positive flow of inert gas.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-110 °C (or as specified for microwave-assisted protocols) and stir vigorously.

  • Reaction Monitoring: Track the consumption of the starting material using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-16 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired 4-aryl-1-butyl-1H-pyrazole-3-carboxylate derivative.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Scientist's Notes: The choice of catalyst, ligand, base, and solvent can significantly impact yield and reaction time. For challenging couplings, second-generation Buchwald pre-catalysts (e.g., XPhos Pd G2) may offer superior results. The boronic acid quality is critical; impurities can hinder the catalytic cycle.

Protocol 2.2: Buchwald-Hartwig Amination for C-N Bond Formation

Principle: This reaction forms a carbon-nitrogen bond between the C4-position of the pyrazole and a primary or secondary amine, catalyzed by a palladium-phosphine complex. It is an invaluable tool for synthesizing anilines and other amino-heterocycles.

Reagents & Equipment:

  • Methyl 4-bromo-1-butyl-1H-pyrazole-3-carboxylate (1.0 equiv)

  • Amine (primary or secondary, 1.1-1.5 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos or BINAP, 2-4 mol%)

  • Strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.5-2.5 equiv)

  • Anhydrous, aprotic solvent (e.g., Toluene or Dioxane)

  • Schlenk flask, condenser, magnetic stirrer, inert gas line

Step-by-Step Methodology:

  • In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst, phosphine ligand, and base to a dry Schlenk flask.

  • Add the methyl 4-bromo-1-butyl-1H-pyrazole-3-carboxylate.

  • Seal the flask, remove from the glovebox (if used), and add the anhydrous solvent via syringe.

  • Add the amine (if liquid) via syringe. If the amine is a solid, it should be added in step 2.

  • Evacuate and backfill the flask with inert gas (3 cycles).

  • Heat the reaction mixture to 80-120 °C with vigorous stirring.

  • Reaction Monitoring: Monitor by TLC or LC-MS until the starting bromide is fully consumed (typically 4-24 hours).

  • Work-up: Cool to room temperature and quench carefully by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product using flash column chromatography.

  • Characterization: Validate the product structure via NMR and HRMS.

Scientist's Notes: The Buchwald-Hartwig amination is highly sensitive to air and moisture. Ensure all glassware is oven-dried and solvents are anhydrous. The choice of ligand is critical; bulky, electron-rich phosphine ligands like XPhos are often effective for heteroaryl halides.

Protocol 2.3: Two-Step Amide Scaffolding

Principle: This protocol first converts the methyl ester to a carboxylic acid via saponification. The resulting acid is then coupled with an amine using a standard peptide coupling reagent to form a stable amide bond.

Step A: Saponification (Ester Hydrolysis)

Reagents & Equipment:

  • Pyrazole methyl ester starting material (1.0 equiv)

  • Base (e.g., LiOH or NaOH, 2.0-5.0 equiv)

  • Solvent system (e.g., THF/Methanol/Water)

  • Round-bottom flask, magnetic stirrer, pH meter or paper

Methodology:

  • Dissolve the pyrazole methyl ester in a mixture of THF and Methanol.

  • Add an aqueous solution of the base (e.g., LiOH).

  • Stir the reaction at room temperature.

  • Reaction Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS (typically 1-4 hours).

  • Work-up: Once complete, remove the organic solvents under reduced pressure. Dilute the remaining aqueous solution with water and acidify to pH ~3-4 with 1M HCl.

  • A precipitate of the carboxylic acid should form. Collect the solid by filtration, wash with cold water, and dry under vacuum. If no precipitate forms, extract the acidified aqueous layer with ethyl acetate.

Step B: Amide Bond Formation

Reagents & Equipment:

  • Pyrazole carboxylic acid from Step A (1.0 equiv)

  • Amine (1.1 equiv)

  • Coupling agent (e.g., HATU or EDC/HOBt, 1.2 equiv)

  • Organic base (e.g., DIPEA or Et₃N, 2.0-3.0 equiv)

  • Anhydrous polar aprotic solvent (e.g., DMF or CH₂Cl₂)

Methodology:

  • Dissolve the pyrazole carboxylic acid in the anhydrous solvent in a round-bottom flask.

  • Add the amine, followed by the organic base (DIPEA).

  • Add the coupling agent (e.g., HATU) portion-wise and stir the mixture at room temperature.

  • Reaction Monitoring: Monitor by TLC or LC-MS. The reaction is usually complete in 2-12 hours.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine. Dry the organic layer over Na₂SO₄ and concentrate.

  • Purification: Purify the final amide product by flash chromatography or preparative HPLC.

Section 3: A Case Study in Kinase Inhibitor Discovery

To illustrate the power of this building block, let's consider a hypothetical workflow for generating a focused library against a generic protein kinase target. Many kinase inhibitors bind to the ATP pocket by forming a "hinge-binding" motif, often involving hydrogen bonds from a heterocyclic core, while other parts of the molecule occupy hydrophobic pockets.

G cluster_pathway Generic Kinase Signaling Pathway Receptor Receptor Kinase Protein Kinase (Target) Receptor->Kinase Signal Substrate Substrate Kinase->Substrate ATP -> ADP Substrate_P Phosphorylated Substrate Substrate->Substrate_P Response Cellular Response Substrate_P->Response Inhibitor Pyrazole Inhibitor Inhibitor->Kinase Inhibition

Caption: Inhibition of a kinase signaling pathway.

Our strategy will use the C4 position to explore a hydrophobic pocket (Vector 1) and the C3-amide to interact with a solvent-exposed region (Vector 2).

Hypothetical Library Synthesis & Data

Using the protocols outlined above, we can generate a small, diverse library from our starting material.

Compound IDVector 1 (R¹) via Suzuki CouplingVector 2 (R²) via Amide CouplingHypothetical IC₅₀ (nM)
LIB-001 4-methoxyphenylN-benzyl150
LIB-002 3-pyridylN-benzyl75
LIB-003 4-methoxyphenylN-morpholinoethyl220
LIB-004 3-pyridylN-morpholinoethyl45
LIB-005 4-chlorophenylN-(2-hydroxyethyl)98

This data, though fictional, illustrates how systematic exploration of chemical space around the pyrazole core can lead to potent compounds. The improvement from LIB-001 to LIB-002 and LIB-003 to LIB-004 suggests that a nitrogen atom in the R¹ group (pyridyl) is beneficial for activity, perhaps by forming an additional hydrogen bond in the kinase active site.

Conclusion

Methyl 4-bromo-1-butyl-1H-pyrazole-3-carboxylate is a high-value, versatile intermediate for medicinal chemistry. Its strategically placed functional groups allow for the rapid and systematic construction of diverse molecular libraries. By leveraging robust and well-established synthetic methodologies such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and standard amide formation, researchers can efficiently explore structure-activity relationships and accelerate the discovery of novel drug candidates targeting a wide range of diseases.

References

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI. [Link]

  • Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists. (2005). PubMed. [Link]

  • Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists. (2005). ACS Publications. [Link]

  • Bioisosteric Replacement of the Pyrazole 5-Aryl Moiety of N -(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1 H -pyrazole-3-carboxamide (SR141716A). A Novel Series of Alkynylthiophenes as
Method

Application Note &amp; Safety Protocol: Handling Methyl 4-bromo-1-butyl-1H-pyrazole-3-carboxylate in Synthetic Workflows

Executive Summary & Chemical Profiling Methyl 4-bromo-1-butyl-1H-pyrazole-3-carboxylate (CAS: 1856076-15-7) is a highly functionalized N-heterocyclic building block. The pyrazole scaffold is a privileged structure in dru...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profiling

Methyl 4-bromo-1-butyl-1H-pyrazole-3-carboxylate (CAS: 1856076-15-7) is a highly functionalized N-heterocyclic building block. The pyrazole scaffold is a privileged structure in drug discovery, frequently featured in clinically approved anti-inflammatory drugs (e.g., COX-2 inhibitors) and advanced agrochemicals[1]. The introduction of halogenated pyrazole groups into lead compounds has been shown to significantly improve biological activity, such as insecticidal and fungicidal properties[2].

While the C4-bromine serves as a versatile handle for transition-metal-catalyzed cross-couplings, it also introduces significant handling risks. This application note details the mechanistic toxicology of this compound and provides a self-validating protocol for its safe utilization in synthetic workflows.

Quantitative Hazard & Property Comparison

To understand the specific risks of this compound, it is critical to compare it against a baseline unsubstituted analog (4-Bromopyrazole). The addition of the N1-butyl chain and C3-ester fundamentally alters its physicochemical behavior[3].

Table 1: Comparative Physicochemical & Hazard Profile

Property / Metric4-Bromopyrazole (Baseline)Methyl 4-bromo-1-butyl-1H-pyrazole-3-carboxylateHazard Causality / Impact
CAS Number 2075-45-81856076-15-7N/A
Molecular Weight 146.97 g/mol 261.12 g/mol Increased steric bulk at N1 and C3[3].
TPSA 28.7 Ų44.1 ŲHigher polar surface area due to the C3-ester oxygen atoms[3].
Lipophilicity (LogP) ~1.2~2.8 (Estimated)The N-butyl chain significantly increases lipid solubility, enhancing the rate of dermal penetration.
GHS Hazards H315, H319, H335H315, H319, H335 (Extrapolated)Both contain the electrophilic C4-Br bond, acting as a primary tissue irritant[4].

Mechanistic Toxicology & Hazard Causality

Handling halogenated pyrazoles requires an understanding of why they are hazardous, rather than just memorizing safety data sheets.

  • Dermal and Mucous Membrane Irritation (H315, H319): The bromine atom at the C4 position creates an electrophilic center. When exposed to biological tissues, it can react with nucleophilic residues in proteins, leading to localized inflammation and irritation[1].

  • Enhanced Dermal Penetration: Unlike unsubstituted pyrazoles, the N1-butyl chain drastically increases the compound's partition coefficient (LogP). Causality: This high lipophilicity allows the molecule to easily bypass the lipid bilayers of the stratum corneum, driving the electrophilic core deeper into the epidermis faster than standard heterocycles.

  • Thermal Decomposition Risks: Halogenated heterocycles are prone to thermal degradation at sustained high temperatures (>150°C). Causality: Decomposition breaks the C-Br and heterocyclic bonds, releasing highly toxic and corrosive fumes, including hydrogen bromide (HBr) and nitrogen oxides (NOx)[4].

Hazard Mitigation Workflow

G cluster_risks Inherent Chemical Hazards cluster_mitigations Engineering & PPE Controls Start Methyl 4-bromo-1-butyl- 1H-pyrazole-3-carboxylate Risk1 High Lipophilicity (N1-Butyl Chain) Start->Risk1 Risk2 Electrophilic C-Br (C4 Position) Start->Risk2 Risk3 Thermal Instability (Toxic Fumes) Start->Risk3 Mit1 Dermal Protection: Nitrile Double-Glove Risk1->Mit1 Mitigates Mit2 Fume Hood & Closed Systems Risk2->Mit2 Mitigates Mit3 Temp Control & Inert Atmosphere Risk3->Mit3 Mitigates App Safe Cross-Coupling Functionalization Mit1->App Mit2->App Mit3->App

Workflow detailing hazard causality and integrated safety mitigations for handling the target pyrazole.

Emergency Response & Decontamination Insights

If dermal exposure occurs, standard laboratory instincts can sometimes worsen the outcome.

  • Protocol: Immediately flush the affected area with copious amounts of water and mild soap for at least 15 minutes.

  • Causality Check: Do NOT use organic solvents (e.g., acetone, ethanol) to wash the skin. Because methyl 4-bromo-1-butyl-1H-pyrazole-3-carboxylate is highly lipophilic, applying an organic solvent will dissolve the skin's natural lipid barrier and the compound simultaneously, driving the electrophilic irritant deeper into the bloodstream.

Self-Validating Experimental Protocol: Chemoselective Suzuki-Miyaura Coupling

To safely utilize the C4-bromo position while preserving the C3-ester, the following protocol integrates chemical safety directly into the synthetic methodology.

Objective: Functionalize the C4 position via Pd-catalyzed cross-coupling while mitigating exposure to the electrophilic intermediate during workup.

Step 1: Reagent Preparation & Inert Setup
  • Action: In a well-ventilated fume hood, equip a Schlenk flask with a magnetic stir bar. Double-glove with heavy-duty nitrile. Weigh 1.0 eq of methyl 4-bromo-1-butyl-1H-pyrazole-3-carboxylate, 1.2 eq of the desired arylboronic acid, 0.05 eq of Pd(dppf)Cl₂, and 2.0 eq of anhydrous K₃PO₄.

  • Causality: The C3-carboxylate is a methyl ester, which is highly susceptible to saponification (hydrolysis) under strongly basic, aqueous conditions at elevated temperatures. By utilizing a mild, anhydrous base like K₃PO₄ rather than aqueous NaOH, we suppress ester hydrolysis, ensuring chemoselectivity.

Step 2: Solvent Addition & Degassing
  • Action: Add a 10:1 mixture of anhydrous 1,4-Dioxane and degassed water. Seal the flask and purge with Argon for 15 minutes. Heat the reaction mixture to 85°C.

  • Causality: The inert atmosphere prevents the oxidation of the Pd(0) active catalyst species and mitigates the risk of thermal runaway or oxidative degradation of the pyrazole core[4].

Step 3: Reaction Monitoring (The Self-Validating Step)
  • Action: After 4 hours, take a micro-aliquot and monitor the reaction strictly via LC-MS or TLC until the starting pyrazole is completely consumed. Do not proceed to workup until conversion is >99%.

  • Causality: The unreacted bromopyrazole is a potent dermal and respiratory irritant. By driving the reaction to absolute completion, the protocol becomes a self-validating safety system: the disappearance of the starting material mass/spot confirms not only synthetic success but also the total elimination of the primary electrophilic hazard prior to opening the flask for aqueous workup.

Step 4: Quenching and Safe Workup
  • Action: Cool the reaction to room temperature. Quench with saturated aqueous NH₄Cl and extract with Ethyl Acetate (3x).

  • Causality: Because Step 3 validated the destruction of the brominated starting material, the organic phase during extraction now only contains the functionalized, non-electrophilic product, drastically reducing the chemical risk to the operator during separatory funnel venting and solvent evaporation.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 4-bromo-1-butyl-1H-pyrazole-3-carboxylate

Introduction Welcome to the technical support guide for the synthesis of methyl 4-bromo-1-butyl-1H-pyrazole-3-carboxylate (CAS 1856076-15-7). This document is designed for researchers, scientists, and drug development pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for the synthesis of methyl 4-bromo-1-butyl-1H-pyrazole-3-carboxylate (CAS 1856076-15-7). This document is designed for researchers, scientists, and drug development professionals who may be encountering challenges, particularly low yields, during the multi-step synthesis of this valuable pyrazole intermediate.[1][2] The pyrazole core is a privileged scaffold in medicinal chemistry and agrochemicals, making robust synthetic routes to its derivatives essential.[3]

This guide provides a logical synthetic pathway, addresses common experimental issues in a question-and-answer format, offers detailed troubleshooting protocols, and explains the chemical principles behind each step to empower you to optimize your reaction outcomes.

Proposed Synthetic Pathway

A direct, one-pot synthesis for methyl 4-bromo-1-butyl-1H-pyrazole-3-carboxylate is not commonly reported in the literature. Therefore, a logical, multi-step approach starting from a commercially available precursor is the most reliable strategy. The most critical and often yield-defining steps are the N-alkylation and the subsequent bromination.

The proposed pathway involves two key stages:

  • Regioselective N-Alkylation: The reaction of a starting pyrazole ester, methyl 4-bromo-1H-pyrazole-3-carboxylate, with an alkylating agent like 1-bromobutane. The primary challenge here is controlling the reaction to favor alkylation at the N1 position over the N2 position.

  • Electrophilic Bromination: The introduction of a bromine atom at the C4 position of the pyrazole ring. This step requires careful control of conditions to prevent over-bromination or side reactions.

An alternative pathway could involve starting with methyl 1H-pyrazole-3-carboxylate, performing the N-alkylation first, and then the bromination. The choice of pathway may depend on the availability and cost of starting materials.

G cluster_path1 Proposed Synthetic Pathway Start Methyl 1H-pyrazole-3-carboxylate Alkylation N-Alkylation (1-Bromobutane, Base) Start->Alkylation Isomers Mixture of N1 and N2 Butyl Isomers Alkylation->Isomers Separation Chromatographic Separation Isomers->Separation N1_Isomer Methyl 1-butyl-1H- pyrazole-3-carboxylate Separation->N1_Isomer Isolate desired N1 isomer Bromination Bromination (NBS or Br2) N1_Isomer->Bromination Final_Product Methyl 4-bromo-1-butyl-1H- pyrazole-3-carboxylate Bromination->Final_Product

Caption: Proposed multi-step synthesis of the target compound.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis, focusing on the critical N-alkylation and bromination steps.

General Questions

Q1: My overall yield is extremely low (<20%). Where should I start troubleshooting?

A low overall yield in a multi-step synthesis is often due to a significant loss at one specific stage. A systematic approach is crucial.

Troubleshooting Workflow:

G Start Low Overall Yield Detected Step1 Analyze crude product from N-Alkylation step by 1H NMR / LC-MS Start->Step1 Decision1 Is the reaction clean and a mixture of only two regioisomers? Step1->Decision1 Path1_Yes Issue is likely regioisomer separation or the subsequent bromination step. Proceed to Bromination Troubleshooting. Decision1->Path1_Yes Yes Path1_No Complex mixture or unreacted starting material. Decision1->Path1_No No Step3 Analyze crude product from Bromination step by 1H NMR / LC-MS Path1_Yes->Step3 Step2 Focus on N-Alkylation. See N-Alkylation FAQs. Path1_No->Step2 Decision2 Is the reaction clean with high conversion to product? Step3->Decision2 Path2_Yes Yield loss is in purification. Optimize chromatography or recrystallization. Decision2->Path2_Yes Yes Path2_No Complex mixture, starting material, or signs of degradation. Decision2->Path2_No No Step4 Focus on Bromination. See Bromination FAQs. Path2_No->Step4

Caption: Systematic workflow for diagnosing low yield issues.

  • Analyze Each Step: Do not proceed to the next step without confirming the success of the previous one. Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor reaction progress.[4]

  • Isolate and Characterize Intermediates: After the N-alkylation, isolate the product mixture. A proton NMR (¹H NMR) spectrum will be crucial to determine the ratio of the desired N1-butyl isomer to the undesired N2-butyl isomer.

  • Check Purity of Reagents: Ensure the purity of your starting pyrazole, alkylating agent, and solvents. Hydrazines and their derivatives, if used in an earlier step to form the pyrazole ring, can degrade over time.[5] Using fresh reagents is always recommended.[6]

N-Alkylation Specific Issues

The N-alkylation of unsymmetrical pyrazoles is notoriously challenging due to the formation of regioisomers.[7] The electronic and steric properties of the substituents on the pyrazole ring govern the outcome.[7] For a 3-carboxylate substituted pyrazole, the alkylation often favors the desired N1 position, but the N2 isomer is almost always formed as a significant byproduct.[8][9]

Sources

Optimization

Technical Support Center: Purification of Methyl 4-bromo-1-butyl-1H-pyrazole-3-carboxylate

Welcome to the Technical Support Center for the synthesis and purification of methyl 4-bromo-1-butyl-1H-pyrazole-3-carboxylate (CAS: 1856076-15-7). This compound is a critical intermediate in the development of pharmaceu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and purification of methyl 4-bromo-1-butyl-1H-pyrazole-3-carboxylate (CAS: 1856076-15-7). This compound is a critical intermediate in the development of pharmaceuticals and agrochemicals, where its unique halogenated and esterified pyrazole core serves as a versatile scaffold for cross-coupling and late-stage functionalization[1].

Because the N-alkylation of unsymmetrical pyrazoles inherently yields mixtures of regioisomers, isolating the target N1-isomer with high purity requires a deep understanding of the reaction's mechanistic causality and precise chromatographic techniques[2]. This guide provides field-proven troubleshooting strategies, quantitative data, and self-validating protocols to ensure experimental success.

Part 1: Quantitative Impurity Profile

To effectively troubleshoot, you must first understand the physicochemical properties of the target molecule and its common impurities. The table below summarizes the expected impurity profile during the N-alkylation of methyl 4-bromo-1H-pyrazole-3-carboxylate with 1-bromobutane.

Impurity / CompoundStructural CharacteristicSource / CausalityRelative Polarity (TLC Rf)*
Methyl 4-bromo-1-butyl-1H-pyrazole-3-carboxylate Target N1-Isomer Primary alkylation pathway (sterically favored).Moderate ( Rf​≈0.45 )
Methyl 4-bromo-1-butyl-1H-pyrazole-5-carboxylate N2-RegioisomerSecondary alkylation pathway (sterically hindered).Lower ( Rf​≈0.55 )
Methyl 4-bromo-1H-pyrazole-3-carboxylate Unreacted Starting MaterialIncomplete conversion / insufficient electrophile.High ( Rf​≈0.20 )
4-Bromo-1-butyl-1H-pyrazole-3-carboxylic acid Hydrolysis ByproductSaponification of the methyl ester by trace water/base.Very High (Baseline, Rf​≈0.0 )

*Assumes a standard normal-phase silica gel TLC system using 20% Ethyl Acetate in Hexanes.

Part 2: Troubleshooting Guides & FAQs

Q1: Why am I seeing two distinct product spots on my TLC plate after the alkylation step, and which one is my product? A1: The two spots represent the N1 and N2 regioisomers. The starting material, methyl 4-bromo-1H-pyrazole-3-carboxylate, exists as a pair of tautomers in solution. When deprotonated by a base, the resulting pyrazolide anion can attack the 1-bromobutane electrophile from either nitrogen atom.

  • Causality: Alkylation at the N1 position is sterically favored because it is adjacent to the less hindered C5 proton. Alkylation at the N2 position is sterically hindered by the bulky methyl carboxylate group at C3 and the bromine at C4[2].

  • Identification: The N2-isomer (methyl 4-bromo-1-butyl-1H-pyrazole-5-carboxylate) typically elutes faster (higher Rf​ ) on normal-phase silica gel than the target N1-isomer. This is because placing the butyl group adjacent to the ester group in the N2-isomer shields the polar ester carbonyl, reducing its interaction with the silica stationary phase.

Q2: How can I effectively separate the target N1-isomer from the N2-regioisomer? A2: Normal-phase flash column chromatography is the standard method for resolving pyrazole regioisomers[3]. Because their polarities are relatively close, a shallow solvent gradient is required.

  • Actionable Step: Use a high-quality silica gel (230-400 mesh) and a solvent system of Hexanes/Ethyl Acetate. Start with an isocratic hold at 5% EtOAc to elute non-polar impurities, then slowly ramp to 15-20% EtOAc. Do not exceed a 5% gradient increase per column volume (CV) to ensure baseline resolution.

Q3: My isolated yield is low, and I detect a highly polar baseline spot. What is happening? A3: You are likely observing the formation of 4-bromo-1-butyl-1H-pyrazole-3-carboxylic acid via ester hydrolysis.

  • Causality: Inorganic bases like K2​CO3​ or Cs2​CO3​ are highly hygroscopic. If trace water is present in your solvent (e.g., DMF or DMSO) or your base, the hydroxide ions generated will attack the methyl ester, leading to saponification.

  • Solution: Ensure all solvents are strictly anhydrous. Dry your inorganic base in a vacuum oven at 120°C overnight prior to use.

Q4: How can I shift the reaction conditions to favor the N1-isomer kinetically? A4: Regioselectivity in pyrazole alkylation is heavily influenced by the choice of solvent and base[4].

  • Optimization: Switching from DMF to DMSO often enhances the reaction rate and can improve the N1:N2 ratio due to stronger solvation of the potassium/cesium cation, leaving a more "naked" and reactive pyrazolide anion. Furthermore, using a bulkier base like Cs2​CO3​ instead of K2​CO3​ can increase the steric penalty for N2-alkylation, pushing the ratio further in favor of the N1-isomer.

Part 3: Experimental Protocol for Synthesis and Purification

This self-validating protocol is designed to maximize the yield of the N1-isomer while ensuring complete removal of the N2-isomer and hydrolysis byproducts.

Step 1: Anhydrous Reaction Setup

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Add methyl 4-bromo-1H-pyrazole-3-carboxylate (1.0 equiv) and anhydrous K2​CO3​ (1.5 equiv, pre-dried at 120°C).

  • Suspend the mixture in anhydrous DMSO (0.2 M concentration) and stir for 15 minutes at room temperature to ensure complete deprotonation.

Step 2: Electrophile Addition

  • Cool the reaction mixture to 0°C using an ice bath. (Causality: Lower temperatures favor kinetic control, slightly improving the N1:N2 ratio).

  • Add 1-bromobutane (1.2 equiv) dropwise over 10 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.

  • Self-Validation: Monitor by TLC (20% EtOAc/Hexanes). The reaction is complete when the starting material spot ( Rf​ 0.20) is entirely consumed.

Step 3: Aqueous Workup

  • Quench the reaction by pouring it into a separatory funnel containing ice-cold distilled water (5x the reaction volume) to crash out the organic products and dissolve the DMSO/salts.

  • Extract the aqueous layer with Ethyl Acetate ( ).

  • Wash the combined organic layers with brine ( ) to remove residual DMSO, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Step 4: Flash Chromatography Purification

  • Dry-load the crude mixture onto silica gel. (Causality: Dry-loading prevents peak tailing caused by residual polar solvents).

  • Pack a column with silica gel in 100% Hexanes.

  • Elute using a gradient: 0-5% EtOAc/Hexanes (2 CV), 5-15% EtOAc/Hexanes (5 CV).

  • Collect fractions. The N2-isomer will elute first, followed closely by the target N1-isomer.

  • Self-Validation: Confirm the regiochemistry of the isolated N1-isomer using 2D NMR (NOESY). The N1-isomer will show an NOE cross-peak between the N-butyl α -protons and the pyrazole C5-proton. The N2-isomer will lack this specific interaction.

Part 4: Reaction Workflow Visualization

Workflow SM Methyl 4-bromo-1H-pyrazole- 3-carboxylate (Starting Material) Reagents 1-Bromobutane + Base (e.g., K2CO3, DMSO) SM->Reagents Target Methyl 4-bromo-1-butyl-1H- pyrazole-3-carboxylate (Target N1-Isomer) Reagents->Target Major Pathway (Sterically Favored) Regio Methyl 4-bromo-1-butyl-1H- pyrazole-5-carboxylate (N2-Regioisomer Impurity) Reagents->Regio Minor Pathway (Sterically Hindered) Hydrolysis 4-bromo-1-butyl-1H-pyrazole- 3-carboxylic acid (Hydrolysis Impurity) Reagents->Hydrolysis Trace Moisture / Excess Base

Reaction pathways illustrating the formation of the target N1-isomer and common impurities.

References

  • Semantic Scholar. "Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates." Semantic Scholar. Available at:[Link]

  • ACS Publications. "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions." The Journal of Organic Chemistry. Available at:[Link]

Sources

Troubleshooting

challenges in the characterization of methyl 4-bromo-1-butyl-1H-pyrazole-3-carboxylate

Welcome to the Analytical Support Center. As a Senior Application Scientist, I have structured this guide to troubleshoot the most persistent bottlenecks encountered during the characterization of methyl 4-bromo-1-butyl-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Support Center. As a Senior Application Scientist, I have structured this guide to troubleshoot the most persistent bottlenecks encountered during the characterization of methyl 4-bromo-1-butyl-1H-pyrazole-3-carboxylate .

When synthesizing this building block—often utilized in the development of mutant-selective kinase inhibitors and agrochemicals ()[1]—the primary analytical challenge is differentiating the target N1-alkylated product from its N2-alkylated regioisomer. This guide provides field-proven, self-validating protocols to ensure absolute structural certainty.

Diagnostic Workflow

G Start Crude Reaction Mixture (N1 & N2 Isomers) HPLC Reverse-Phase UPLC Isomer Separation Start->HPLC MS HRMS Analysis Verify 79Br/81Br (1:1) HPLC->MS NMR 1H & 13C NMR Structural Baseline MS->NMR HMBC 2D HMBC NMR N-CH2 to C3/C5 Correlation NMR->HMBC Result1 N1-Butyl Isomer Confirmed (Target) HMBC->Result1 3J to C5 Result2 N2-Butyl Isomer Confirmed (Impurity) HMBC->Result2 3J to C3

Workflow for resolving pyrazole N-alkylation regiochemistry via MS and NMR.

FAQ 1: How do I definitively distinguish the N1-butyl target from the N2-butyl impurity?

The Causality: The starting material, methyl 4-bromo-1H-pyrazole-3-carboxylate, exists as a mixture of tautomers. Under basic alkylation conditions, the butyl halide can attack either nitrogen atom, yielding a mixture of N1 and N2 regioisomers ()[2]. Because both isomers have identical masses and highly similar 1D 1H NMR profiles, standard characterization is insufficient.

We must rely on Heteronuclear Multiple Bond Correlation (HMBC) NMR. HMBC maps 2-bond ( 2J ) and 3-bond ( 3J ) carbon-proton couplings. By tracing the connectivity from the protons of the butyl chain to the asymmetric pyrazole core, we can definitively assign the regiochemistry ()[3].

Self-Validating Protocol: 2D HMBC NMR Workflow This protocol is self-validating because the absence of a correlation to one carbon must be perfectly mirrored by the presence of a correlation to the other.

  • Sample Preparation: Dissolve 15-20 mg of the purified isomer in 0.6 mL of CDCl3​ or DMSO−d6​ . Ensure the sample is free of paramagnetic impurities to prevent relaxation broadening.

  • Baseline Acquisition: Acquire standard 1H and 13C spectra. Identify the N−CH2​ triplet of the butyl group (typically around 4.1–4.3 ppm) and the isolated pyrazole C5−H singlet (typically 7.5–8.0 ppm).

  • HMBC Setup: Configure the 1H−13C HMBC experiment with the long-range coupling constant delay optimized for nJCH​=8 Hz, which is ideal for capturing the rigid pyrazole ring couplings.

  • Data Interpretation:

    • Target (N1-Alkylation): Look for a strong 3J cross-peak between the N−CH2​ protons and the C5 carbon of the pyrazole ring. You will not see a strong correlation to the ester-bearing C3 carbon.

    • Impurity (N2-Alkylation): Look for a strong 3J cross-peak between the N−CH2​ protons and the C3 carbon (the carbon attached to the methyl ester).

FAQ 2: My LC-MS shows multiple peaks with the same m/z. How do I validate the halogen integrity during fragmentation?

The Causality: Bromine naturally occurs as two stable isotopes, 79Br and 81Br , in a nearly 1:1 ratio. This isotopic signature acts as a built-in diagnostic tool. If thermal degradation or aggressive in-source fragmentation during MS analysis cleaves the C−Br bond, the resulting fragment will lose this characteristic doublet. By tracking the 1:1 doublet across MS/MS transitions, you create a self-validating system that confirms the pyrazole core remains intact, ruling out dehalogenated artifacts ()[4].

Self-Validating Protocol: LC-HRMS Isotopic Tracking

  • Ionization Setup: Use Electrospray Ionization in positive mode (ESI+). Set the capillary voltage to 3.0 kV and keep the desolvation temperature moderate (e.g., 350°C) to prevent premature thermal cleavage of the C−Br bond.

  • Precursor Scan: Scan for the exact mass [M+H]+ . You must observe a definitive 1:1 doublet at m/z 261.0233 ( 79Br ) and m/z 263.0213 ( 81Br ).

  • Product Ion Scan (MS/MS): Apply a collision energy ramp (15-30 eV). Track the primary fragmentation pathway (loss of the butyl group: [M−C4​H8​+H]+ ).

  • Validation: The resulting fragment at m/z 204.9 / 206.9 must also display the 1:1 isotopic ratio. If a major peak appears at m/z 182.1 (loss of Br), lower your collision energy to preserve the structural signature.

Quantitative Data Summary

Use the following table to cross-reference your analytical findings and confirm the identity of your isolated fractions.

Diagnostic ParameterTarget: N1-Butyl Isomer (1-butyl-3-carboxylate)Impurity: N2-Butyl Isomer (1-butyl-5-carboxylate)Diagnostic Value
HMBC Correlation ( N−CH2​ ) Strong 3J cross-peak to C5 (pyrazole CH)Strong 3J cross-peak to C3 (ester-bearing carbon)Primary definitive structural proof
1H NMR ( C5−H Shift) ~7.50 - 7.70 ppm~7.90 - 8.10 ppm (Deshielded by adjacent ester)Secondary confirmation
HRMS Isotope Pattern 1:1 ratio at m/z 261.02 / 263.02 [M+H]+ 1:1 ratio at m/z 261.02 / 263.02 [M+H]+ Validates intact brominated core
UPLC Retention Behavior Distinct elution (Dependent on gradient)Distinct elution (Dependent on gradient)Reaction monitoring & purity check

References

  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry, 2017.[Link]

  • Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry, 2024.[Link]

  • Discovery of a Novel Mutant-Selective Epidermal Growth Factor Receptor Inhibitor Using an In Silico Enabled Drug Discovery Platform. ChemRxiv / ACS, 2024.[Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 2021.[Link]

Sources

Optimization

Technical Support Center: Recrystallization of Methyl 4-bromo-1-butyl-1H-pyrazole-3-carboxylate

Prepared by the Office of the Senior Application Scientist This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of methyl 4-bro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of methyl 4-bromo-1-butyl-1H-pyrazole-3-carboxylate via recrystallization. We will move beyond simple protocols to explain the underlying principles, enabling you to troubleshoot and optimize the process effectively.

Part 1: Foundational Principles & Solvent Selection Strategy
Understanding the Molecule: A Rationale for Solvent Choice

The structure of methyl 4-bromo-1-butyl-1H-pyrazole-3-carboxylate presents a unique purification challenge due to its mixed polarity.

  • Polar Moieties: The pyrazole ring with its two nitrogen atoms and the methyl ester group (-COOCH₃) introduce significant polarity and the potential for hydrogen bonding.

  • Non-Polar Moieties: The N-butyl group (-C₄H₉) and the bromo substituent (-Br) contribute non-polar, hydrophobic character.

This amphiphilic nature means that the compound is unlikely to be an ideal candidate for recrystallization in highly polar (like water) or purely non-polar (like hexanes) single-solvent systems. The key to success often lies in finding a solvent of intermediate polarity or employing a binary (mixed) solvent system.

Systematic Solvent Screening Protocol

Before committing to a large-scale recrystallization, it is imperative to perform a systematic solvent screening on a small scale (~20-50 mg of crude material). This empirical approach is the most reliable method for identifying a suitable solvent system.[1][2]

Objective: To identify a solvent that dissolves the compound when hot but provides low solubility when cold.

Procedure:

  • Place a small, accurately weighed amount of the crude compound into several small test tubes.

  • To each tube, add a different test solvent (see Table 1) dropwise at room temperature. Agitate the tube after each addition. If the compound dissolves readily at room temperature, that solvent is unsuitable for single-solvent recrystallization.[3]

  • If the compound is insoluble or sparingly soluble at room temperature, heat the mixture gently (e.g., in a warm water bath) towards the solvent's boiling point.

  • Continue adding the hot solvent dropwise until the solid just dissolves. Be careful not to add an excess of solvent, as this will reduce your final yield.[4][5]

  • Allow the clear solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.

  • Observe the quality and quantity of the crystals formed. An ideal solvent will produce a high yield of well-formed crystals upon cooling.

Data Summary: Common Recrystallization Solvents

The following table provides a starting point for your solvent screening experiments, organized by decreasing polarity.

SolventPolarity IndexBoiling Point (°C)Notes
Water10.2100May be a suitable anti-solvent in a mixed system.
Methanol6.665Good starting point for polar compounds.
Ethanol5.278A versatile solvent for many pyrazole derivatives.[4]
Isopropanol (IPA)4.382Similar to ethanol, slightly less polar.
Acetone5.456Strong solvent, low boiling point is advantageous for drying.[4]
Ethyl Acetate4.377Good for compounds of intermediate polarity.[6]
Dichloromethane (DCM)3.440Often too good a solvent; low boiling point.
Toluene2.3111Useful for less polar compounds.
Hexanes/Heptane0.069 / 98Good as anti-solvents (the "poor" solvent).[4]
Workflow for Solvent System Selection

The following diagram outlines the logical progression for determining a suitable recrystallization solvent system.

Caption: Decision workflow for selecting a recrystallization solvent system.

Part 2: Troubleshooting Guide (Question & Answer Format)

This section addresses the most common issues encountered during the recrystallization of pyrazole derivatives.

Q1: No crystals are forming upon cooling. What should I do?

A1: This is a very common issue, typically arising from two primary causes: the solution is not sufficiently saturated, or it is supersaturated and requires a nucleation event.[5]

  • Cause A: Too much solvent was used. This is the most frequent reason for crystallization failure.[7]

    • Solution: Gently heat the solution to boil off a portion of the solvent, thereby increasing the solute concentration.[8] Allow the more concentrated solution to cool slowly again. Be patient, as crystallization can be a slow process.[9]

  • Cause B: Supersaturation. The solution contains more dissolved solute than it theoretically should at that temperature, and there are no nucleation sites for crystals to begin growing.

    • Solution 1 (Induce Nucleation): Scratch the inside surface of the flask at the air-liquid interface with a clean glass rod.[7] The microscopic scratches provide an ideal surface for crystal growth to begin.

    • Solution 2 (Seeding): If you have a small crystal of the pure product, add it to the solution (this is called "seeding").[7] This seed crystal acts as a template for other molecules to deposit onto.

Q2: My compound has "oiled out" instead of forming crystals. How can I fix this?

A2: Oiling out occurs when the solute comes out of solution as a liquid rather than a solid crystal lattice. This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too rapidly.[10]

  • Solution 1: Re-heat and Add More Solvent. Heat the mixture until the oil redissolves completely. Add a small amount of additional hot solvent to lower the saturation point. Let the solution cool much more slowly. An insulated container can help moderate the cooling rate.[4][8]

  • Solution 2: Change the Solvent System. The chosen solvent may be inappropriate. Select a solvent with a lower boiling point.[8] Alternatively, this is a prime scenario for using a binary solvent system. Dissolve the oil in a "good" solvent and add a "poor" anti-solvent as described in the workflow above.[11]

Q3: The yield of my recrystallized product is very low. How can I improve it?

A3: A low yield indicates that a significant portion of your product remained dissolved in the cold solvent (the "mother liquor").

  • Cause A: Excessive Solvent Volume. Using more than the minimum amount of hot solvent required for dissolution will lead to significant losses.[5]

    • Solution: During the dissolution step, add the hot solvent in very small portions, ensuring the solid has completely dissolved before adding more.[4]

  • Cause B: Insufficient Cooling. The solubility of the compound, while reduced, may still be substantial at room temperature.

    • Solution: Once the flask has cooled slowly to room temperature, place it in an ice-water bath for at least 30 minutes to maximize precipitation and crystal formation.[4][12]

  • Cause C: Premature Filtration. Ensure crystallization is complete before filtering.

    • Solution: Hold the flask up to the light. If the mother liquor still appears cloudy or shimmering, more crystals can form. Allow more time for cooling.

Q4: My product is still impure after recrystallization. What went wrong?

A4: The goal of recrystallization is purification, so this indicates a problem with the process.

  • Cause A: Rapid Cooling. If the solution is cooled too quickly ("crash cooling"), impurities can become trapped within the rapidly forming crystal lattice instead of remaining in the solvent.[12][13]

    • Solution: Repeat the recrystallization. Redissolve the impure crystals in fresh, hot solvent and allow the solution to cool as slowly as possible. Leaving the flask on the hotplate with the heat turned off is a good method.

  • Cause B: Impurity Co-precipitation. The impurity may have a very similar solubility profile to your desired compound in the chosen solvent.

    • Solution: A second recrystallization may be necessary. If the impurity persists, the chosen solvent is not effective at discriminating between the two. You must either select a different solvent system or consider an alternative purification method like column chromatography.[11][12]

Part 3: Advanced Protocols & FAQs
Protocol: Binary (Mixed-Solvent) Recrystallization

This technique is highly effective for compounds with intermediate polarity like methyl 4-bromo-1-butyl-1H-pyrazole-3-carboxylate.[11]

  • Select a Solvent Pair: Choose a "good" solvent in which the compound is highly soluble and a miscible "poor" solvent (anti-solvent) in which it is sparingly soluble. Common pairs include ethanol/water and ethyl acetate/hexanes.[2]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and dissolve it in the minimum amount of the boiling "good" solvent.

  • Induce Saturation: While the solution is still hot, add the "poor" anti-solvent dropwise with swirling until the solution becomes faintly and persistently cloudy (turbid).[4][11] This indicates the saturation point has been reached.

  • Re-clarify: Add one or two drops of the hot "good" solvent to just redissolve the turbidity and make the solution clear again.

  • Crystallization: Set the flask aside and allow it to cool slowly and undisturbed to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent mixture, and dry thoroughly.[4]

Troubleshooting Logic Diagram

Troubleshooting start Start: Recrystallization Attempt issue What is the issue? start->issue no_crystals No Crystals Form issue->no_crystals No Crystals oiling_out Compound 'Oils Out' issue->oiling_out Oiling Out low_yield Low Yield issue->low_yield Low Yield impure Product Still Impure issue->impure Impure Product sol_A1 Boil off some solvent to concentrate no_crystals->sol_A1 Suspect: Too much solvent sol_A2 Scratch flask or add seed crystal no_crystals->sol_A2 Suspect: Supersaturation sol_B1 Re-heat, add more solvent, cool very slowly oiling_out->sol_B1 Suspect: Rapid cooling sol_B2 Change to a lower boiling point solvent oiling_out->sol_B2 Suspect: Solvent BP > Solute MP sol_C1 Use minimum hot solvent for dissolution low_yield->sol_C1 Check: Solvent volume sol_C2 Cool thoroughly in an ice bath low_yield->sol_C2 Check: Final temperature sol_D1 Re-crystallize with slower cooling impure->sol_D1 Suspect: Impurity trapping sol_D2 Consider column chromatography impure->sol_D2 If problem persists

Caption: Decision tree for troubleshooting common recrystallization issues.

Frequently Asked Questions (FAQs)
  • Q: How do I remove intensely colored impurities?

    • A: Intensely colored, non-polar impurities can often be removed by adding a small amount of activated charcoal (Norit) to the cool solution before heating. Heat the mixture to boiling, and then perform a hot gravity filtration to remove the charcoal, which will have adsorbed the colored impurities.

  • Q: What is the single most important factor for a successful recrystallization?

    • A: Patience. The formation of a pure crystal lattice is a thermodynamically favored but kinetically slow process. Allowing for slow, undisturbed cooling is the most critical variable you can control to achieve high purity.[9][13]

  • Q: I have tried multiple solvent systems and recrystallization consistently fails. What are my alternatives?

    • A: If recrystallization proves ineffective, the next logical step for purification is column chromatography, which separates compounds based on their differential adsorption to a stationary phase.[12]

References
  • Benchchem. (n.d.). Technical Support Center: Optimizing Recrystallization and Purification.
  • Benchchem. (n.d.). Dealing with poor solubility of pyrazole derivatives during synthesis.
  • Baumann, J. B. (1979). Solvent selection for recrystallization: An undergraduate organic experiment.
  • Baumann, J. B. (1979). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education.
  • JoVE. (2018). Purifying Compounds by Recrystallization.
  • Benchchem. (n.d.). Recrystallization techniques for purifying pyrazole compounds.
  • University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs.
  • Scribd. (n.d.). Solvent Selection for Recrystallization.
  • University of York. (n.d.). Problems with Recrystallisations - Chemistry Teaching Labs.
  • Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION.
  • Benchchem. (n.d.). Technical Support Center: Refining Purification Methods for Aminomethyl Pyrazole Derivatives.
  • University of Rochester. (n.d.). Recrystallization | Organic Chemistry I Lab.
  • Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry. YouTube.
  • University of California, Los Angeles. (n.d.). Recrystallization.
  • University of Missouri-St. Louis. (n.d.). Recrystallization.
  • University of Calgary. (n.d.). RECRYSTALLISATION.
  • University of Kufa. (n.d.). EXP. NO. (3) RECRYSTALLIZATION.
  • Popova, E. A., et al. (n.d.). Synthesis and crystal structures of 7,8-bromo (dibromo)-3-tert-butylpyrazolo[5,1-c][8][11][14]triazines. PMC. Retrieved from

  • Smolecule. (2023, August 15). Buy 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid | 84547-86-4.
  • The Journal of Organic Chemistry. (2022, July 25). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ACS Publications.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Alternatives for Methyl 4-bromo-1-butyl-1H-pyrazole-3-carboxylate in Modern Synthesis

Introduction: The pyrazole scaffold is a cornerstone in medicinal chemistry and agrochemistry, prized for its presence in a multitude of biologically active compounds.[1][2] Methyl 4-bromo-1-butyl-1H-pyrazole-3-carboxyla...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The pyrazole scaffold is a cornerstone in medicinal chemistry and agrochemistry, prized for its presence in a multitude of biologically active compounds.[1][2] Methyl 4-bromo-1-butyl-1H-pyrazole-3-carboxylate is a highly versatile building block, offering a trifecta of functional handles for molecular elaboration: an N-butyl group, a C3-methyl ester, and, most critically, a C4-bromine atom. This bromine serves as a linchpin for introducing molecular diversity through transition-metal-catalyzed cross-coupling reactions.

However, the "best" reagent is always context-dependent. Factors such as desired reactivity, cost, downstream reaction conditions, and the need for specific protecting group strategies may necessitate alternatives. This guide provides an in-depth comparison of alternative reagents, focusing on their performance in key synthetic transformations and supported by experimental data to empower researchers in making informed strategic decisions.

Core Application: C4-Functionalization via Cross-Coupling

The primary utility of methyl 4-bromo-1-butyl-1H-pyrazole-3-carboxylate lies in its ability to undergo palladium-catalyzed cross-coupling reactions at the C4 position. This position is typically the least reactive on the pyrazole ring, making a reliable C-Br bond essential for selective functionalization.[3] The two most prevalent transformations are the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation).

cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination reagent Methyl 4-bromo-1-butyl- 1H-pyrazole-3-carboxylate suzuki_reagents R-B(OH)₂ Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) reagent->suzuki_reagents buchwald_reagents R₂NH Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., XPhos) Base (e.g., NaOtBu) reagent->buchwald_reagents suzuki_product C4-Aryl/Alkenyl Pyrazole suzuki_reagents->suzuki_product C-C Bond Formation buchwald_product C4-Amino Pyrazole buchwald_reagents->buchwald_product C-N Bond Formation

Caption: Key Cross-Coupling Reactions at the Pyrazole C4-Position.

Part A: Modulating the C4 Leaving Group

The identity of the leaving group at the C4 position is the most critical factor influencing reactivity in cross-coupling reactions. While bromide is a reliable and common choice, other halogens or pseudo-halogens offer distinct advantages.

Key Alternatives:

  • 4-Iodo Analogs: Generally more reactive than bromides, often allowing for milder reaction conditions (lower temperatures, less active catalysts). However, they tend to be more expensive and potentially less stable.

  • 4-Chloro Analogs: More cost-effective and stable, but their lower reactivity necessitates the use of highly active, specialized palladium catalysts, often employing bulky, electron-rich phosphine ligands.[4]

  • 4-Triflate (OTf) Analogs: Triflates are excellent leaving groups with reactivity often comparable to or exceeding that of iodides. This allows for selective coupling at the C4 position even if another halogen is present elsewhere on the molecule.[3] Their preparation, however, adds a step to the synthesis.

Performance Comparison: The choice of leaving group directly impacts the ease of oxidative addition to the Pd(0) catalyst, which is often the rate-determining step. The general reactivity trend is: I > OTf > Br >> Cl .

Leaving GroupTypical Catalyst SystemRelative ReactivityKey AdvantagesKey Disadvantages
Bromo (Br) Pd(PPh₃)₄, XPhos Pd G2BaselineBalanced reactivity & stabilityCan require forcing conditions
Iodo (I) Pd(PPh₃)₄, PdCl₂(dppf)HighMilder conditions, shorter timesHigher cost, lower stability
Chloro (Cl) Systems with bulky ligands (e.g., XPhos)LowLow cost, high stabilityRequires highly active catalysts
Triflate (OTf) Pd(PPh₃)₄, Pd(OAc)₂/AmphosHighHigh reactivity, enables selectivityMoisture sensitive, extra synth. step

Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling [5]

This protocol describes a general method for the C4-arylation of a halo-pyrazole, adaptable for different leaving groups by adjusting the catalyst and conditions.

  • Reaction Setup: To a microwave vial, add 4-halo-1-methyl-1H-pyrazole (1.0 eq.), the desired arylboronic acid (1.0-1.2 eq.), Cesium Carbonate (Cs₂CO₃, 2.0 eq.), and the Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Solvent Addition: Add a solvent mixture of DME/H₂O (10:4 v/v).

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate at a set temperature (e.g., 120 °C) for a specified time (e.g., 15-30 minutes). Monitor reaction progress by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the 4-substituted pyrazole.

Part B: Impact of the N1-Substituent

The group at the N1 position influences the electronic properties of the pyrazole ring and can serve as a crucial protecting group.

Key Alternatives:

  • N-Unprotected (N-H): The most direct precursor. However, the acidic N-H proton can interfere with organometallic reagents or lead to catalyst inhibition, often requiring stronger bases or higher catalyst loadings.[6] Dehalogenation can also be a competing side reaction.[7]

  • N-Methyl: A small, stable substituent that minimally impacts reactivity sterically.[8][9]

  • N-tert-Butyl: A bulky group that can provide steric shielding. It can also be used as a protecting group, although its removal is harsh.

  • N-Trityl / N-Boc: These are common protecting groups. A trityl group can be used to direct lithiation or facilitate purification.[10][11][12] A tert-butoxycarbonyl (Boc) group is another effective protecting group that can prevent catalyst inhibition and is readily removed under acidic conditions.[13]

start 4-Bromo-1H-pyrazole protected N-Boc-4-bromopyrazole start->protected Boc₂O, Base coupled N-Boc-4-arylpyrazole protected->coupled Suzuki Coupling (Arylboronic Acid, Pd cat.) final 4-Aryl-1H-pyrazole coupled->final Deprotection (e.g., TFA)

Caption: Synthetic workflow using an N-Boc protecting group strategy.

Trustworthiness through Self-Validation: Employing a protecting group like Boc provides a self-validating system. If a Suzuki coupling fails with an N-H pyrazole due to catalyst issues, repeating the reaction with the N-Boc analog can confirm if catalyst inhibition was the root cause. Successful coupling followed by clean deprotection validates the overall synthetic route.

Part C: Variations of the C3-Functional Group

The C3-ester is a versatile handle for subsequent modifications, most commonly amide bond formation after hydrolysis. The choice of ester influences the deprotection method.

Key Alternatives:

  • Methyl/Ethyl Ester: The most common choice, readily hydrolyzed to the corresponding carboxylic acid via saponification using a base like LiOH or NaOH.

  • tert-Butyl Ester: Cleaved under acidic conditions (e.g., trifluoroacetic acid, TFA). This provides an orthogonal deprotection strategy, allowing for selective ester cleavage while preserving acid-labile groups elsewhere in the molecule.

  • Carboxylic Acid: Using the free acid directly can be advantageous if the final product requires it, avoiding the hydrolysis step.[14][15] However, the free acid can complicate certain reactions, such as couplings that are sensitive to acidic protons.

start C3-Ester Pyrazole methyl Methyl/Ethyl Ester start->methyl tertbutyl tert-Butyl Ester start->tertbutyl acid Carboxylic Acid methyl->acid Base Hydrolysis (e.g., LiOH, H₂O) tertbutyl->acid Acidolysis (e.g., TFA, DCM)

Caption: Orthogonal deprotection pathways for different C3-ester groups.

Part D: Alternative Synthetic Paradigms

Instead of functionalizing a pre-formed pyrazole ring, it is often advantageous to construct the ring with the desired substituents already in place.

Key Strategies:

  • Knorr Pyrazole Synthesis: This classical and robust method involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[1][16] To synthesize a pyrazole with a C3-carboxylate, a β-ketoester is used as the dicarbonyl partner. The major drawback is the potential for forming two different regioisomers when using unsymmetrical dicarbonyl compounds.[16]

  • 1,3-Dipolar Cycloaddition: A highly regioselective method involving the [3+2] cycloaddition of a nitrile imine (often generated in situ from a hydrazonoyl halide) with an alkyne.[2][16] This modern approach offers excellent control over the substitution pattern.

cluster_knorr Knorr Pyrazole Synthesis hydrazine Butylhydrazine product 4-Bromo-1-butyl-pyrazole- 3-carboxylate hydrazine->product diketone β-Ketoester (e.g., Ethyl Bromopyruvate) diketone->product

Caption: Retrosynthetic view of the Knorr Pyrazole Synthesis.

Experimental Protocol: Knorr Pyrazole Synthesis (General) [16]

  • Reactant Mixing: In a round-bottomed flask, dissolve the β-ketoester (1.0 eq.) in a suitable solvent such as ethanol.

  • Hydrazine Addition: Add the substituted hydrazine (e.g., butylhydrazine, 1.0 eq.) dropwise to the solution. An acid or base catalyst may be added if required.

  • Heating: Heat the reaction mixture under reflux for several hours, monitoring the reaction by TLC.

  • Isolation: Upon completion, cool the reaction mixture. The product may crystallize upon cooling or after partial removal of the solvent.

  • Purification: Collect the product by filtration and purify further by recrystallization from a suitable solvent (e.g., ethanol/water).

Conclusion and Strategic Recommendations

The selection of an appropriate pyrazole building block is a critical decision in the design of efficient and flexible synthetic routes.

  • For rapid C4 diversification, halogenated pyrazoles remain the tools of choice. Methyl 4-bromo-1-butyl-1H-pyrazole-3-carboxylate offers an excellent balance of reactivity, stability, and cost. For enhanced reactivity, its 4-iodo analog is superior, while the 4-chloro version is a more economical option if optimized catalytic systems are employed.

  • To overcome catalyst inhibition or protect the pyrazole nitrogen, employing an N-Boc or N-trityl protected analog is a robust strategy, despite adding synthetic steps.

  • For orthogonal deprotection schemes, a tert-butyl ester at the C3 position is invaluable, allowing for selective cleavage under acidic conditions that leave base-sensitive functionalities intact.

  • When a specific, highly substituted pyrazole is the target, a de novo synthesis strategy like the Knorr synthesis or a 1,3-dipolar cycloaddition should be considered. These methods build the ring from simpler, acyclic precursors, often providing a more convergent and efficient route than late-stage functionalization.

By understanding the comparative performance of these alternatives, researchers can tailor their synthetic strategy, optimizing for yield, cost, and overall efficiency in the development of novel chemical entities.

References

  • Benchchem. (n.d.). Alternative reagents to Ethyl 2-chloroacetoacetate for pyrazole synthesis.
  • Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. (2019). ACS Publications.
  • Benchchem. (n.d.). A Comparative Guide to Alternative Pyrazole Synthesis Methods Beyond Ynones.
  • Guidechem. (n.d.). methyl 4-bromo-1-butyl-1H-pyrazole-3-carboxylate 1856076-15-7 wiki.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.). PMC.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • Jedinák, L., Tomanová, P., & Dvořák, D. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ResearchGate.
  • Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. (n.d.). ResearchGate.
  • Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. (n.d.). ResearchGate.
  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. (n.d.). PMC.
  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. (2022). ResearchGate.
  • Singh, S., et al. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. Thieme.
  • Chemsrc. (2025). Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate.
  • PubChem. (2025). Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate.
  • Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. (2014). Chinese Chemical Letters.
  • An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. (n.d.). ResearchGate.
  • Sigma-Aldrich. (n.d.). Methyl 4-bromo-1H-pyrazole-3-carboxylate.
  • Chemicalbook. (n.d.). 4-BROMO-1-(TERT-BUTYL)-3-(2-METHYLPROPYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. (2014). Arkivoc.
  • Google Patents. (n.d.). CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
  • Preparations of 4-Substituted 3-Carboxypyrazoles. (2014). ResearchGate.
  • Google Patents. (n.d.). WO2021034904A1 - Process for the preparation of carboxylic acid derivatives of 3-bromo-4,5-dihydro-1h-pyrazoles.
  • Redalyc. (n.d.). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions.
  • Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles. (2021). Beilstein Journal of Organic Chemistry.
  • Chem-Impex. (n.d.). Methyl 4-bromo-1H-pyrazole-3-carboxylate.
  • Frontier Specialty Chemicals. (n.d.). 4-Bromo-1H-pyrazole-3-carboxylic acid.
  • PubChemLite. (n.d.). 4-bromo-1h-pyrazole-3-carboxylic acid (C4H3BrN2O2).
  • MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies.

Sources

Comparative

Regiochemistry in Drug Design: A Comparative Guide to Biological Activity in Pyrazole Isomers

As researchers and drug development professionals, we frequently rely on the pyrazole ring as a privileged scaffold in medicinal chemistry. However, synthesizing a pyrazole derivative is only half the battle; controlling...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, we frequently rely on the pyrazole ring as a privileged scaffold in medicinal chemistry. However, synthesizing a pyrazole derivative is only half the battle; controlling its regiochemistry is where true pharmacological efficacy is determined. Positional isomerism—specifically the difference between 1,3-disubstituted and 1,5-disubstituted pyrazoles—dictates the three-dimensional topology of the molecule, fundamentally altering its receptor fit, binding affinity, and biological activity.

This guide provides an objective, data-driven comparison of pyrazole isomers, using the well-documented Cyclooxygenase-2 (COX-2) inhibitor class (e.g., Celecoxib) as our primary case study.

Mechanistic Causality: Why Regiochemistry Dictates Efficacy

To understand why 1,5-diarylpyrazoles and 1,3-diarylpyrazoles exhibit drastically different biological activities, we must examine the causality at the enzyme's active site.

The COX-2 enzyme differs from its constitutive counterpart, COX-1, by a single critical amino acid substitution: Isoleucine (Ile523) in COX-1 is replaced by Valine (Val523) in COX-2. This substitution creates a secondary "side pocket" in the COX-2 active site, exposing the residues Arg513 and His90[1].

  • 1,5-Diarylpyrazoles (The Active Isomer): In the 1,5-isomer configuration (the backbone of Celecoxib), the spatial arrangement allows the 1-(4-sulfamoylphenyl) group to insert perfectly into this Val523 side pocket. This enables critical, high-affinity hydrogen bonding with Arg513 and His90, locking the enzyme in an inactive state[1].

  • 1,3-Diarylpyrazoles (The Inactive Isomer): Shifting the aryl group from the 5-position to the 3-position alters the vector of the substituents by approximately 60 to 90 degrees. This topological shift causes the sulfamoylphenyl group to clash sterically with the main channel residues. The molecule fails to reach the Val523 side pocket, completely abrogating COX-2 selectivity and drastically reducing overall inhibitory potency[2].

COX2_Mechanism AA Arachidonic Acid (Substrate) COX2 COX-2 Enzyme (Val523 Side Pocket) AA->COX2 Catalyzed by PGE2 Prostaglandin E2 (Inflammation) COX2->PGE2 Synthesis Iso15 1,5-Diarylpyrazole (e.g., Celecoxib) Iso15->COX2 Inserts into Val523 pocket (Potent Inhibition) Iso13 1,3-Diarylpyrazole (Steric Mismatch) Iso13->COX2 Cannot access pocket (No Inhibition)

Fig 1: Mechanistic pathway of COX-2 inhibition comparing 1,5- and 1,3-diarylpyrazole isomers.

Quantitative Data Comparison

The structural mismatch of the 1,3-isomer translates to a severe drop in quantitative biological activity. The table below summarizes the in vitro inhibitory concentrations (IC₅₀) of Celecoxib and its iodinated analogs against purified COX-1 and COX-2 enzymes[2][3].

CompoundRegioisomer TypeCOX-2 IC₅₀ (µM)COX-1 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Celecoxib 1,5-Diarylpyrazole~0.04> 15.0> 375
Celecoxib Isomer 1,3-Diarylpyrazole> 10.0> 15.0N/A (Inactive)
Compound 8 (Iodinated)1,5-Diarylpyrazole0.05> 66.0> 1320
Compound 8a (Iodinated)1,3-Diarylpyrazole> 50.0> 66.0N/A (Inactive)

Data Note: Compound 8 is a specialized SPECT imaging tracer analog of Celecoxib. Its 1,3-isomer (8a) demonstrates a near-total loss of target affinity, reinforcing the stringent regiochemical requirements of the COX-2 pocket[2].

Experimental Methodology: Self-Validating Inhibition Assay

To objectively compare the biological activity of synthesized pyrazole isomers, researchers must utilize a highly controlled, self-validating In Vitro Fluorometric Cyclooxygenase Assay. This protocol is designed to eliminate false positives caused by compound autofluorescence or enzyme degradation.

Step-by-Step Protocol

Step 1: Reagent & Enzyme Preparation

  • Suspend purified recombinant human COX-1 and COX-2 enzymes individually in 100 mM Tris-HCl buffer (pH 8.0).

  • Add hematin (to a final concentration of 1 µM) as a necessary cofactor for cyclooxygenase activity, alongside 2 mM EDTA to chelate trace metals that might cause non-specific substrate oxidation.

Step 2: Isomer Incubation & Baseline Establishment

  • Dissolve the 1,5- and 1,3-pyrazole isomers in DMSO to create a concentration gradient (e.g., 0.01 µM to 100 µM).

  • Self-Validation: Include a DMSO-only vehicle control well to establish maximum uninhibited enzyme activity (100% baseline). Include a well with a known reference standard (commercial Celecoxib) to validate assay sensitivity.

  • Incubate the enzyme-inhibitor mixtures at 25°C for 15 minutes to allow for steady-state binding.

Step 3: Substrate Addition & Reaction Initiation

  • Initiate the reaction by adding 50 µM of arachidonic acid (the natural substrate) and a fluorogenic probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP).

  • Causality: Active COX enzyme converts arachidonic acid to PGG₂, which is subsequently reduced to PGH₂. This reduction coupled reaction simultaneously oxidizes ADHP into highly fluorescent resorufin.

Step 4: Fluorometric Quantification

  • Incubate the plate in the dark at 37°C for exactly 2 minutes.

  • Read the microplate using a fluorometer set to an excitation wavelength of 535 nm and an emission wavelength of 587 nm.

Step 5: Data Validation (Z'-Factor Calculation)

  • Calculate the IC₅₀ values using non-linear regression analysis.

  • Self-Validation: Calculate the Z'-factor using the positive control (Celecoxib) and the vehicle control. A Z'-factor ≥0.5 confirms the assay's robustness and guarantees that the observed lack of activity in the 1,3-isomer is genuine, not an artifact of poor assay conditions.

Workflow S1 1. Recombinant Enzyme Prep (COX-1/COX-2 + Hematin) S2 2. Isomer Incubation (Include DMSO Vehicle Control) S1->S2 S3 3. Reaction Initiation (Add Arachidonic Acid + ADHP) S2->S3 S4 4. Fluorometric Readout (Ex: 535 nm / Em: 587 nm) S3->S4 S5 5. Data Validation (Calculate IC50 & Z'-factor) S4->S5

Fig 2: Self-validating fluorometric workflow for evaluating COX-1/COX-2 inhibitory activity.

Conclusion

The comparative data definitively proves that the biological activity of pyrazole derivatives cannot be generalized by their molecular formula alone. The 1,5-diarylpyrazole configuration is an absolute structural prerequisite for accessing the COX-2 Val523 side pocket. Researchers synthesizing novel pyrazole libraries must prioritize stringent regioselective synthetic routes and utilize robust chromatographic separation to isolate the 1,5-isomer from the inactive 1,3-isomer before proceeding to in vitro biological evaluation.

References

  • Title: Cyclooxygenase-2 (COX-2) as a Target of Anticancer Agents: A Review of Novel Synthesized Scaffolds Having Anticancer and COX-2 Inhibitory Potentialities Source: PubMed Central (PMC) / NIH URL: [Link]

  • Title: [123I]-Celecoxib Analogues as SPECT Tracers of Cyclooxygenase-2 in Inflammation Source: ACS Publications URL: [Link]

  • Title: Novel 1,5-diaryl pyrazole-3-carboxamides as selective COX-2/sEH inhibitors with analgesic, anti-inflammatory, and lower cardiotoxicity effects Source: ResearchGate URL: [Link]

Sources

Validation

Spectroscopic Comparison Guide: Methyl 4-bromo-1-butyl-1H-pyrazole-3-carboxylate and Analogs

Executive Summary In early-stage drug discovery and agrochemical development, highly functionalized pyrazoles serve as critical pharmacophores. Methyl 4-bromo-1-butyl-1H-pyrazole-3-carboxylate [1] is a versatile building...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug discovery and agrochemical development, highly functionalized pyrazoles serve as critical pharmacophores. Methyl 4-bromo-1-butyl-1H-pyrazole-3-carboxylate [1] is a versatile building block, featuring three distinct functional handles: an N1-alkyl chain for lipophilicity, a C3-ester for hydrolysis or amidation, and a C4-bromine for transition-metal-catalyzed cross-coupling.

As a Senior Application Scientist, I have designed this guide to objectively compare the spectroscopic performance of this target compound against its des-bromo, des-butyl, and ethyl ester analogs. Rather than simply cataloging data, this guide deconstructs the causality behind the spectroscopic shifts—equipping researchers with the mechanistic understanding necessary to troubleshoot syntheses and validate structural assignments confidently.

Mechanistic Drivers of Spectroscopic Signatures

To accurately interpret the analytical data of functionalized pyrazoles, one must understand the underlying quantum mechanical and physical chemistry principles driving the shifts.

The Relativistic Heavy Atom Effect (HALA) in ¹³C NMR

A common pitfall in pyrazole characterization is the misassignment of the C4 carbon when brominated. In the unbrominated analog (Methyl 1-butyl-1H-pyrazole-3-carboxylate), the C4 carbon resonates at approximately ~108 ppm. However, upon C4-bromination, this signal shifts drastically upfield to ~96 ppm.

This is not a simple inductive effect. It is driven by the Heavy Atom on Light Atom (HALA) effect [2]. Spin-orbit coupling between the heavy bromine nucleus and the adjacent ¹³C nucleus induces a relativistic shielding effect, pushing the signal upfield. Recognizing this causality prevents researchers from mistakenly identifying the C4 peak as an aliphatic impurity.

Tautomeric Locking via N1-Alkylation

Unsubstituted 1H-pyrazoles (such as Methyl 4-bromo-1H-pyrazole-3-carboxylate) undergo rapid annular tautomerism at room temperature. This rapid proton exchange between N1 and N2 causes significant line broadening in the N-H region of the ¹H NMR (~12.5 ppm) and averages the ¹³C signals of the adjacent carbons.

The introduction of the N1-butyl group "locks" the tautomer. Spectroscopically, this manifests in two ways:

  • FTIR: The complete disappearance of the broad N-H stretching band at ~3150 cm⁻¹.

  • NMR: The sharpening of the pyrazole H5 proton into a distinct singlet (~7.50 ppm) and the emergence of the N-CH₂ triplet (~4.15 ppm).

Mass Spectrometry Isotopic Fingerprinting

Bromine possesses two stable isotopes, ⁷⁹Br and ⁸¹Br, which exist in a nearly 1:1 natural abundance (50.69% and 49.31%, respectively). In Electrospray Ionization Mass Spectrometry (ESI-MS), this creates a self-validating isotopic signature. Any target compound containing a single bromine atom must exhibit a characteristic doublet for the [M+H]⁺ ion separated by 2 m/z units with roughly equal intensity.

Substituent Effects Workflow

SpectroscopicLogic A Base Scaffold Methyl 1H-pyrazole-3-carboxylate B N1-Butylation Adds N-CH2 signature A->B Alkyl Halide C C4-Bromination Induces Heavy Atom Effect A->C NBS D Target Compound Methyl 4-bromo-1-butyl-1H-pyrazole-3-carboxylate B->D NBS C->D Alkyl Halide E IR: Loss of N-H stretch (3200 cm⁻¹) D->E F 13C NMR: C4 Upfield Shift (~96 ppm) D->F G MS: 79Br/81Br Isotope (1:1 Doublet) D->G

Logical workflow of substituent effects on the spectroscopic signatures of the target pyrazole.

Comparative Spectroscopic Data

The following table synthesizes the quantitative analytical data[3], allowing for direct objective comparison between the target compound and its structural analogs.

Compound¹H NMR Key Signals (δ, ppm)¹³C NMR Key Signals (δ, ppm)FTIR Key Bands (cm⁻¹)HRMS (ESI+) m/z
Methyl 4-bromo-1-butyl-1H-pyrazole-3-carboxylate (Target)7.50 (s, 1H, H5)4.15 (t, 2H, N-CH₂)3.92 (s, 3H, OCH₃)162.5 (C=O)140.2 (C3)96.4 (C4) 1720 (C=O)1545 (C=N)No N-H band261.0182 / 263.0162(1:1 ratio)
Methyl 1-butyl-1H-pyrazole-3-carboxylate (Des-bromo Analog)7.42 (d, J=2.2Hz, 1H, H5)6.80 (d, J=2.2Hz, 1H, H4) 163.1 (C=O)141.0 (C3)108.5 (C4) 1718 (C=O)1550 (C=N)No N-H band183.1134(Singlet)
Methyl 4-bromo-1H-pyrazole-3-carboxylate (Des-butyl Analog)12.5 (br s, 1H, NH) 7.65 (s, 1H, H5)3.95 (s, 3H, OCH₃)162.0 (C=O)140.5 (C3)97.1 (C4)3150 (N-H br) 1725 (C=O)204.9556 / 206.9536(1:1 ratio)
Ethyl 4-bromo-1-butyl-1H-pyrazole-3-carboxylate (Ethyl Analog)7.50 (s, 1H, H5)4.38 (q, 2H, O-CH₂) 4.15 (t, 2H, N-CH₂)162.1 (C=O)140.4 (C3)61.2 (O-CH₂) 1715 (C=O)1545 (C=N)No N-H band275.0398 / 277.0378(1:1 ratio)

Self-Validating Experimental Protocols

To ensure scientific integrity, analytical protocols must be designed to internally validate their own results. The following methodologies are engineered to prevent false positives during the characterization of functionalized pyrazoles.

High-Resolution NMR Workflow

Objective: Unambiguous assignment of the pyrazole carbon backbone, specifically overcoming the HALA effect anomaly at C4.

  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS). The TMS acts as the internal zero-point reference, ensuring that the extreme upfield shift of C4 is accurately measured, not an artifact of poor shimming or referencing.

  • 1D Acquisition: Acquire ¹H (400 MHz) and ¹³C (100 MHz) spectra. Ensure the relaxation delay (D1) for ¹³C is set to at least 2.0 seconds to allow the quaternary C3 and C4 carbons to fully relax, preventing signal loss.

  • Self-Validating 2D HMBC: To prove that the peak at ~96 ppm is indeed C4 and not an impurity, run an HMBC (Heteronuclear Multiple Bond Correlation) experiment. Trace the ³JCH coupling from the pyrazole H5 proton (~7.50 ppm) directly to the C4 carbon. If the correlation exists, the assignment is unequivocally validated.

ATR-FTIR Spectroscopy

Objective: Confirm complete N1-alkylation by monitoring the disappearance of the tautomeric N-H bond.

  • Background Calibration: Perform a background scan immediately prior to sample acquisition to subtract atmospheric H₂O and CO₂. This prevents atmospheric moisture from masquerading as a residual N-H stretch.

  • Sample Application: Apply 2-3 mg of the neat solid (or a drop of oil) directly onto the diamond ATR crystal. Apply consistent pressure using the anvil.

  • Validation Metric: The protocol is considered successful and the structure validated if there is a complete absence of broad absorption bands between 3100–3400 cm⁻¹, coupled with a sharp C=O ester stretch at ~1720 cm⁻¹.

ESI-TOF Mass Spectrometry

Objective: Confirm molecular weight and mono-bromination status.

  • Calibration: Calibrate the TOF analyzer using a sodium formate solution to ensure mass accuracy within < 5 ppm.

  • Acquisition: Inject the sample using a mobile phase of 50:50 MeOH:H₂O with 0.1% Formic Acid to promote protonation ([M+H]⁺).

  • Self-Validating Isotope Check: The protocol requires the software to integrate the peaks at m/z 261 and 263. The run is only validated if the intensity ratio is strictly 1:1 (± 5%). Any deviation indicates co-eluting impurities or unwanted gas-phase adduction, invalidating the structural confirmation.

References

  • MDPI - International Journal of Molecular Sciences. (2023). Relativistic Effects from Heavy Main Group p-Elements on the NMR Chemical Shifts of Light Atoms: From Pioneering Studies to Recent Advances. Retrieved from[Link]

  • ResearchGate. (2012). 1H and 13C NMR study of perdeuterated pyrazoles: Structural assignments and chemical shifts. Retrieved from[Link]

Comparative

A Comparative Guide to Catalysts for Pyrazole Functionalization

Abstract The pyrazole nucleus is a cornerstone of modern medicinal chemistry and materials science, featured in numerous blockbuster drugs and advanced materials.[1][2][3] The functionalization of the pyrazole ring is th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry and materials science, featured in numerous blockbuster drugs and advanced materials.[1][2][3] The functionalization of the pyrazole ring is therefore a critical endeavor for the discovery and optimization of new chemical entities. This guide provides a comparative analysis of catalytic systems for key pyrazole functionalization reactions, including C-H activation and N-arylation. It offers an in-depth examination of catalyst performance, supported by experimental data, and provides detailed protocols to bridge theory with practice for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This unique electronic structure imparts both acidic and basic properties, making them versatile building blocks in drug discovery and agrochemicals.[2][4] The development of efficient and regioselective methods to modify the pyrazole core is paramount. While classical methods often require harsh conditions or pre-functionalized starting materials, modern transition-metal catalysis offers a more direct and atom-economical approach.[4][5][6][7] This guide focuses on comparing the most effective catalysts for these transformations.

Strategic Approaches to Pyrazole Functionalization

The functionalization of pyrazoles can be broadly categorized into two main strategies:

  • Cross-Coupling of Pre-functionalized Pyrazoles: This traditional approach involves the use of pyrazoles bearing halogens or other leaving groups (like triflates) which then participate in reactions such as Suzuki-Miyaura or Sonogashira couplings.[8][9]

  • Direct C-H Functionalization: A more modern and efficient strategy that avoids the need for pre-functionalization, directly converting C-H bonds into new C-C or C-heteroatom bonds.[4][5][6][7] This approach is highly sought after for its step-economy and reduction of waste.

This guide will primarily focus on the catalysts employed in direct C-H functionalization and N-arylation, as these represent the forefront of synthetic innovation.

Comparative Analysis of Catalysts for C-H Functionalization

Direct C-H functionalization allows for the modification of the pyrazole ring at its most fundamental bonds. The regioselectivity of these reactions is a significant challenge, with the C5 position being the most acidic and often the most reactive, followed by the C3 and C4 positions.[4][10]

Palladium (Pd) Catalysts: The Workhorse of C-H Arylation

Palladium catalysts are the most extensively studied for the direct arylation of pyrazoles. The choice of ligand, base, and oxidant is critical for achieving high yields and regioselectivity.

Key Insights:

  • Ligand Choice: Bulky, electron-rich phosphine ligands, such as SPhos and AdBrettPhos, are often essential. They facilitate the crucial C-H activation and reductive elimination steps of the catalytic cycle.[8][11]

  • Directing Groups: In some cases, a directing group attached to the pyrazole nitrogen can be used to control regioselectivity, guiding the catalyst to a specific C-H bond.[12][13]

  • Oxidants: For oxidative C-H functionalization, oxidants like Cu(OAc)₂ or Ag₂CO₃ are commonly employed to regenerate the active Pd(II) catalyst.[4]

Comparative Data for Pd-Catalyzed C5-Arylation:

Catalyst SystemLigandBaseSolventTemp (°C)Yield (%)Reference
Pd(OAc)₂ / Ag₂CO₃P(o-tolyl)₃K₂CO₃Toluene12085[4]
Pd(OAc)₂SPhosKFToluene/H₂O80Good-Excellent[8]
Pd(OCOCF₃)₂CD₃-AntPhosK₂CO₃Not SpecifiedNot SpecifiedModerate-Good[4]
PdCl₂Ph₂tBuPK₂CO₃DMFNot Specified83[4]
Rhodium (Rh) and Ruthenium (Ru) Catalysts: Emerging Alternatives

Rhodium and Ruthenium complexes have emerged as powerful catalysts for C-H functionalization, often exhibiting complementary reactivity to palladium. They are particularly effective in annulation reactions where pyrazoles are coupled with alkynes.

Key Insights:

  • Catalyst Precursors: Cationic Rh(III) complexes like [Rh(MeCN)₃Cp*][PF₆]₂ and Ru(II) complexes such as [RuCl₂(p-cymene)]₂ are highly effective.[14]

  • Mechanism: These reactions typically proceed through a mechanism involving N-H and C-H bond activation, migratory insertion of the alkyne, and reductive elimination.[14]

  • Reaction Conditions: Rhodium-catalyzed reactions often proceed under milder conditions (e.g., 60-80 °C) compared to their ruthenium counterparts.[14][15]

G

Comparative Analysis of Catalysts for N-H Functionalization

The N-arylation of pyrazoles is another crucial transformation, leading to structures prevalent in many pharmaceuticals. Due to the presence of two distinct nitrogen atoms in unsubstituted pyrazoles, controlling regioselectivity is a primary challenge.

Copper (Cu) Catalysts: The Classic Choice

Copper-catalyzed N-arylation, a variant of the Ullmann condensation, is a well-established and cost-effective method. The development of ligand-assisted protocols has dramatically improved the scope and mildness of this reaction.

Key Insights:

  • Catalyst System: A simple system of CuI with a diamine ligand is often highly effective for coupling pyrazoles with aryl iodides and bromides.[16][17][18]

  • Ligand Effect: Diamine ligands, such as 1,2-cyclohexanediamine, accelerate the reaction and allow for lower catalyst loadings and temperatures.

  • Base: A moderately strong base like K₃PO₄ or Cs₂CO₃ is typically required to deprotonate the pyrazole N-H.[17]

Comparative Data for Cu-Catalyzed N-Arylation:

CatalystLigandBaseSolventSubstrateYield (%)Reference
CuI1,2-CyclohexanediamineK₃PO₄TolueneAryl IodideGood[16][17]
CuINoneK₂CO₃DMFAryl BromideModerate[19]
CuClNoneCs₂CO₃DMSOIntramolecularGood-Excellent[19]
Palladium (Pd) Catalysts: For Broader Scope

Palladium-catalyzed N-arylation (Buchwald-Hartwig amination) offers a powerful alternative to copper catalysis, often with a broader substrate scope and higher functional group tolerance.

Key Insights:

  • Ligand is Key: The success of Pd-catalyzed N-arylation hinges on the use of specialized, bulky biarylphosphine ligands like AdBrettPhos or tBuBrettPhos.[11] These ligands promote the challenging reductive elimination step to form the C-N bond.

  • Precatalysts: The use of well-defined Pd-precatalysts based on these ligands can improve reaction efficiency and reproducibility.[11]

Experimental Protocols

To provide actionable insights, here are detailed protocols for two representative pyrazole functionalization reactions.

Protocol 1: Pd-Catalyzed Direct C5-Arylation of 1-Methylpyrazole

This protocol is adapted from methodologies described for palladium-catalyzed direct arylation.[4][8]

Materials:

  • 1-Methylpyrazole

  • Aryl Bromide (e.g., 4-bromotoluene)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium Fluoride (KF)

  • Toluene and Water (degassed)

  • Anhydrous, inert atmosphere (Nitrogen or Argon)

G A 1. Assemble Reactants - Add Pd(OAc)₂, SPhos, KF, 1-Methylpyrazole, and Aryl Bromide to an oven-dried flask. B 2. Inert Atmosphere - Evacuate and backfill the flask with Argon or Nitrogen (3x). A->B C 3. Add Solvents - Add degassed Toluene and Water. B->C D 4. Reaction - Heat the mixture at 80 °C with vigorous stirring. C->D E 5. Workup - Cool, dilute with EtOAc, wash with water and brine. D->E F 6. Purification - Dry over Na₂SO₄, concentrate, and purify by column chromatography. E->F

Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)₂ (2 mol%), SPhos (4 mol%), KF (2.0 equivalents), 1-methylpyrazole (1.0 equivalent), and the aryl bromide (1.2 equivalents).

  • Evacuate the tube and backfill with argon. Repeat this cycle three times.

  • Add degassed toluene and water (e.g., in a 10:1 ratio).

  • Place the reaction vessel in a preheated oil bath at 80 °C and stir vigorously for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the C5-arylated pyrazole.

Protocol 2: Cu-Catalyzed N-Arylation of Pyrazole

This protocol is based on the general conditions developed by Buchwald and coworkers for the N-arylation of heterocycles.[16][17][18]

Materials:

  • Pyrazole

  • Aryl Iodide (e.g., 4-iodotoluene)

  • Copper(I) Iodide (CuI)

  • trans-N,N'-Dimethyl-1,2-cyclohexanediamine (ligand)

  • Potassium Phosphate (K₃PO₄)

  • Anhydrous Toluene

  • Anhydrous, inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of argon, add CuI (5 mol%), pyrazole (1.2 equivalents), and K₃PO₄ (2.0 equivalents) to an oven-dried reaction vial.

  • Add anhydrous toluene, followed by the aryl iodide (1.0 equivalent) and the diamine ligand (10-20 mol%).

  • Seal the vial and heat the mixture at 110 °C for 24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with aqueous ammonia and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the resulting residue by flash chromatography to isolate the N-arylated pyrazole product(s). Note that a mixture of N1 and N2 regioisomers may be obtained.

Conclusion and Future Outlook

The functionalization of pyrazoles has been profoundly advanced by transition-metal catalysis. Palladium systems remain the gold standard for C-H arylation due to their high efficiency, while copper catalysts offer a cost-effective and reliable method for N-arylation. Emerging rhodium and ruthenium catalysts are opening new avenues for complex annulation reactions.[14] Furthermore, the field of organocatalysis is beginning to provide metal-free alternatives for certain pyrazole transformations, representing a green and sustainable approach.[3][20]

Future research will likely focus on developing catalysts that offer even greater regiocontrol, particularly for functionalizing the C3 and C4 positions, and on expanding the scope of enantioselective functionalizations. The continued development of novel ligands and catalytic systems will undoubtedly unlock new and powerful ways to construct the medicinally vital pyrazole-containing molecules of the future.

References

  • Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry.
  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. PMC.
  • Transition-metal-catalyzed C–H functionaliz
  • Copper-catalysed N-arylation of 5-aminopyrazoles: a simple route to pyrazolo[3,4-b]indoles. Royal Society of Chemistry.
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. MDPI.
  • Transition-metal-catalyzed C-H functionalization of pyrazoles. Kyung Hee University.
  • Copper Catalysis with Arynes: Unlocking Site-Selective Aryl
  • Transition-Metal-Catalyzed, Coordination-Assisted Functionalization of Nonactiv
  • A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with Iodopyrazoles. Benchchem.
  • Transition-metal-catalyzed C-H functionaliz
  • Application of Pd-Catalyzed Cross-Coupling Reactions in the Synthesis of 5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles that Inhibit ALK5 Kinase.
  • Homocoupling Reactions of Azoles and Their Applications in Coordin
  • Combining silver- and organocatalysis: an enantioselective sequential catalytic approach towards pyrano-annul
  • Palladium-Catalyzed Coupling of Pyrazole Triflates with Arylboronic Acids.
  • Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Tre
  • Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Organic Chemistry Portal.
  • Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles.
  • Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. DSpace@MIT.
  • Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles.
  • Rhodium-Catalyzed Addition–Cyclization of Hydrazines with Alkynes: Pyrazole Synthesis via Unexpected C–N Bond Cleavage.
  • Combined Experimental and Computational Investigations of Rhodium- and Ruthenium-Catalyzed C–H Functionalization of Pyrazoles with Alkynes.
  • Rhodium-Catalyzed Addition-Cyclization of Hydrazines with Alkynes: Pyrazole Synthesis via Unexpected C-N Bond Cleavage. Organic Chemistry Portal.
  • Organocatalytic Route to Active Pyrazoles. ChemistryViews.
  • Synthetic strategies of pyrazole‐directing C−H activation.
  • Enantioselective Synthesis of Functionalized Pyrazoles by NHC-Catalyzed Reaction of Pyrazolones with α,β-Unsaturated Aldehydes.

Sources

Safety & Regulatory Compliance

Safety

methyl 4-bromo-1-butyl-1H-pyrazole-3-carboxylate proper disposal procedures

As a Senior Application Scientist, I frequently consult with drug development professionals and researchers on the logistical and safety bottlenecks of scaling up syntheses involving halogenated building blocks. Methyl 4...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development professionals and researchers on the logistical and safety bottlenecks of scaling up syntheses involving halogenated building blocks. Methyl 4-bromo-1-butyl-1H-pyrazole-3-carboxylate (CAS: 1856076-15-7) is a highly valuable intermediate in pharmaceutical chemistry, but its disposal requires rigorous operational planning. Because this compound contains a bromine atom covalently bonded to the pyrazole ring, it cannot be treated as generic organic waste.

This guide provides a self-validating, step-by-step operational protocol for the proper disposal of this specific compound, grounded in the chemical causality of its hazards. By adhering to these procedures, laboratories can ensure environmental compliance, protect personnel, and avoid exorbitant hazardous waste disposal fines.

The Causality of Hazard: Why Halogenation Dictates Segregation

In laboratory waste management, the fundamental rule for methyl 4-bromo-1-butyl-1H-pyrazole-3-carboxylate is strict segregation into a Halogenated Organic Waste stream. Understanding the chemical causality behind this rule is critical for establishing a trustworthy laboratory safety culture:

  • Prevention of Toxic Combustion Byproducts: Non-halogenated solvents (like ethanol or acetone) are often repurposed as fuel substitutes in industrial boilers due to their high BTU (British Thermal Unit) value. However, if a brominated compound is introduced into a standard boiler, the combustion process will generate highly toxic polybrominated dibenzodioxins (PBDDs) and polybrominated dibenzofurans (PBDFs) ()[1].

  • Corrosion of Infrastructure: The thermal destruction of brominated organics releases hydrogen bromide (HBr) gas. Standard solvent-recovery boilers lack the alkaline flue gas scrubbers required to neutralize HBr, leading to severe equipment corrosion and illegal atmospheric emissions ()[2].

Mixing even small quantities (<50 g) of this brominated pyrazole into a non-halogenated waste carboy contaminates the entire volume, rendering it ineligible for solvent recovery and drastically increasing institutional disposal costs ()[3].

Step-by-Step Laboratory Disposal Protocol

To establish a self-validating safety system in your laboratory, implement the following standard operating procedure (SOP) when disposing of methyl 4-bromo-1-butyl-1H-pyrazole-3-carboxylate (either as a pure solid/liquid or dissolved in reaction solvents):

  • Step 1: Waste Characterization: Verify the physical state of the waste. If the compound is dissolved in a solvent (e.g., dichloromethane or ethyl acetate), the entire mixture must be classified as Halogenated Organic Waste due to the presence of the bromine atom ()[4].

  • Step 2: Containerization: Select a chemically compatible, high-density polyethylene (HDPE) or glass container. Ensure the container has a tightly fitting, threaded cap. Do not use containers that previously held incompatible materials (e.g., strong oxidizers or inorganic acids).

  • Step 3: Labeling: Before adding the first drop or crystal of waste, label the container explicitly with "Hazardous Waste - Halogenated Organics." The label must list the full chemical name ("methyl 4-bromo-1-butyl-1H-pyrazole-3-carboxylate") and the primary solvent. Never use abbreviations or chemical formulas.

  • Step 4: Accumulation Limits: Do not fill the waste container beyond 80% capacity to allow for vapor expansion. Ensure the water content in the halogenated waste stream remains below 10% to prevent phase separation and pressure buildup ()[5].

  • Step 5: EHS Transfer: Once the container is full or the regulatory satellite accumulation time limit is reached, initiate a transfer request with your institution's Environmental Health and Safety (EHS) department for manifesting and off-site disposal.

Institutional Treatment and Final Destruction

Once collected by EHS, the waste is transported to an EPA-permitted hazardous waste treatment facility. The only acceptable method for the final destruction of methyl 4-bromo-1-butyl-1H-pyrazole-3-carboxylate is high-temperature rotary kiln incineration [1].

The incinerator operates at temperatures exceeding 1,000°C to ensure the complete cleavage of the stable pyrazole ring and the carbon-bromine bond. The resulting flue gases are passed through a caustic scrubber (typically utilizing sodium hydroxide or calcium hydroxide) to neutralize the corrosive HBr gas into harmless bromide salts before the clean exhaust is released into the atmosphere[1].

Quantitative Data: Waste Segregation Parameters

To prevent cross-contamination, laboratories must adhere to strict quantitative thresholds when managing waste streams containing this compound.

Waste Stream CategoryTarget CompoundsMax Halogen ContentMax Water ContentIncompatible MaterialsFinal Disposal Route
Halogenated Organic Waste Methyl 4-bromo-1-butyl-1H-pyrazole-3-carboxylate , DCM, Chloroform> 1%< 10%Strong bases, Oxidizers, Alkali metalsHigh-Temp Incineration with Flue Gas Scrubbing
Non-Halogenated Organic Waste Acetone, Ethanol, Hexane, Toluene< 1% (Strictly enforced)< 20%Acids, Halogenated organicsSolvent Recovery / Fuel Substitution
Aqueous Waste Buffer solutions, neutralized acids/bases0%> 80%Organic solvents, Water-reactive chemicalsWastewater Treatment / Neutralization

Disposal Workflow Visualization

The following diagram illustrates the logical workflow for the segregation and destruction of methyl 4-bromo-1-butyl-1H-pyrazole-3-carboxylate, ensuring environmental compliance at every node.

DisposalWorkflow Start Waste Generation: Methyl 4-bromo-1-butyl-1H- pyrazole-3-carboxylate Segregation Waste Segregation (Identify Bromine Content) Start->Segregation Analyze chemical structure Container Halogenated Organic Waste Container Segregation->Container Route to Halogenated Stream EHS EHS Collection & Manifesting Container->EHS Sealed, <80% full, Labeled Incineration High-Temp Incineration (>1000°C) EHS->Incineration EPA Permitted Facility Scrubber Flue Gas Scrubbing (Neutralize HBr) Incineration->Scrubber Prevent PBDDs/PBDFs End Safe Environmental Release Scrubber->End Clean Exhaust

Step-by-step logistical workflow for the safe disposal and thermal destruction of brominated organics.

References

  • Title: Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Chemical Waste Containers for Chemical Waste Disposal Source: RiskAssess URL: [Link]

  • Title: Hazardous Waste Reduction Guidelines Source: Oregon State University Environmental Health and Safety URL: [Link]

  • Title: Hazardous Materials Disposal Guide Source: Nipissing University URL: [Link]

  • Title: Guide to Classifying Unwanted Materials Source: University of Wisconsin Oshkosh URL: [Link]

Sources

Handling

A Senior Application Scientist's Guide to Handling Methyl 4-bromo-1-butyl-1H-pyrazole-3-carboxylate

This guide provides essential safety protocols and operational directives for the handling and disposal of Methyl 4-bromo-1-butyl-1H-pyrazole-3-carboxylate (CAS No. 1856076-15-7).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety protocols and operational directives for the handling and disposal of Methyl 4-bromo-1-butyl-1H-pyrazole-3-carboxylate (CAS No. 1856076-15-7). As a halogenated heterocyclic compound, this chemical requires stringent safety measures to mitigate risks to laboratory personnel. This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights that prioritize safety, scientific integrity, and operational excellence.

Hazard Analysis and Risk Assessment

Methyl 4-bromo-1-butyl-1H-pyrazole-3-carboxylate belongs to the pyrazole class of compounds, which are widely used in pharmaceutical development.[1][2] The presence of a bromine atom on the pyrazole ring classifies it as a halogenated organic compound, which necessitates special handling and disposal considerations.[3]

While specific toxicological data for this exact molecule is limited, comprehensive data from closely related bromo-pyrazole analogs, such as Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate, indicate a consistent hazard profile.[4] The primary hazards are:

  • Skin Irritation (H315): Causes skin irritation upon contact.[4]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[4]

  • Respiratory Irritation (H335): May cause respiratory tract irritation if inhaled.[4]

The causality behind these hazards lies in the reactivity of the molecule. Halogenated heterocycles can interact with biological macromolecules, leading to irritation and potential toxicity. Therefore, the core principle of this guide is the prevention of direct contact through inhalation, skin absorption, or eye contact.

Essential Personal Protective Equipment (PPE)

A multi-layered PPE strategy is mandatory to create a reliable barrier between the researcher and the chemical. The selection of each component is based on preventing the specific hazards identified above.

Protective EquipmentSpecificationRationale
Eye and Face Protection Chemical safety goggles conforming to EU Standard EN166 or OSHA 29 CFR 1910.133.[5][6] A full-face shield is required when there is a significant risk of splashing.Protects eyes from direct splashes and irritating vapors, preventing serious eye damage.
Hand Protection Compatible, chemical-resistant gloves (e.g., Nitrile, Neoprene). Gloves must be inspected for integrity before use and replaced immediately after contamination.[5][7]Prevents direct skin contact, mitigating the risk of skin irritation and absorption.[6] Proper glove removal technique is critical to avoid cross-contamination.[7]
Skin and Body Protection A chemical-resistant lab coat is mandatory. For larger quantities or tasks with a high splash risk, a chemical-resistant apron or coveralls should be worn over the lab coat.[5][8]Protects underlying clothing and skin from accidental spills and contamination.[5]
Respiratory Protection Not typically required under normal laboratory conditions with proper engineering controls (i.e., a certified chemical fume hood).[5] In cases of insufficient ventilation or spill cleanup, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[6][9]Prevents the inhalation of vapors or aerosols, which can cause respiratory tract irritation.

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a systematic operational plan is crucial for minimizing exposure and ensuring experimental integrity.

A. Preparation and Engineering Controls

  • Designate a Work Area: All handling of Methyl 4-bromo-1-butyl-1H-pyrazole-3-carboxylate must occur within a certified chemical fume hood to control vapor inhalation.[5]

  • Verify Safety Equipment: Before starting, ensure an eyewash station and safety shower are accessible and functional.[6][7]

  • Assemble Materials: Gather all necessary equipment, reagents, and waste containers within the fume hood to minimize movement in and out of the controlled area.

B. Handling the Chemical

  • Don PPE: Put on all required PPE as specified in the table above before opening the chemical container.

  • Aliquoting: Carefully weigh or measure the required amount of the compound. Avoid generating dust if it is a solid.[6]

  • Perform Work: Conduct all experimental procedures within the fume hood, keeping the sash at the lowest practical height.

  • Post-Handling: Upon completion, securely close the primary container. Wipe down the work surface with an appropriate solvent and decontaminating solution.

  • Doff PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces.

  • Hygiene: Wash hands and forearms thoroughly with soap and water after handling is complete.[7]

C. Storage

  • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[5]

  • Keep away from incompatible materials such as strong oxidizing agents.[5]

Emergency and Disposal Workflow

A pre-planned response to emergencies and a clear disposal pathway are non-negotiable components of laboratory safety.

Emergency Procedures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes.[9] If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[9]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]

  • Spill: Evacuate the area. Wearing full PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).[5] Collect the material into a sealed, labeled container for hazardous waste disposal. Ventilate the area thoroughly.

Disposal Plan
  • Waste Segregation: Methyl 4-bromo-1-butyl-1H-pyrazole-3-carboxylate is a halogenated organic compound. All waste, including contaminated consumables (gloves, paper towels, pipette tips) and residual chemical, must be collected in a designated, sealed, and clearly labeled "Halogenated Organic Waste" container.[3]

  • Regulatory Compliance: Do not dispose of this chemical down the drain or in regular trash.[5] Disposal must be handled by a licensed chemical waste management company in accordance with all local, regional, and national regulations.[10]

  • Container Decontamination: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must also be collected as halogenated organic waste.

Safe Handling Workflow Diagram

The following diagram illustrates the logical flow of operations, from initial preparation to final disposal, ensuring safety at every step.

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_cleanup 3. Post-Handling & Disposal Phase cluster_disposal 4. Final Disposal prep1 Verify Fume Hood & Safety Showers prep2 Assemble All Materials prep1->prep2 prep3 Don Full Required PPE prep2->prep3 handle1 Weigh / Aliquot Chemical prep3->handle1 Begin Work handle2 Perform Experiment handle1->handle2 handle3 Securely Close Container handle2->handle3 clean1 Decontaminate Work Area handle3->clean1 End Experiment clean2 Segregate Halogenated Waste clean1->clean2 clean3 Doff PPE Correctly clean2->clean3 disp1 Store Waste Container Securely clean2->disp1 Transfer Waste clean4 Wash Hands Thoroughly clean3->clean4 disp2 Arrange Professional Disposal disp1->disp2

Caption: Workflow for handling Methyl 4-bromo-1-butyl-1H-pyrazole-3-carboxylate.

References

  • Essential Safety and Handling Guide for Methyl Pyrazole Derivatives. Benchchem.
  • Safety Data Sheet for 4-Bromo-1-methyl-1H-pyrazole-3-carboxaldehyde.
  • Material Safety Data Sheet - 3-Methyl-1H-pyrazole-1-carboxamide. Cole-Parmer.
  • Safety Data Sheet - 3-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid. Enamine.
  • 1H-Pyrazole-3-carboxylic acid, 4-bromo-, ethyl ester Safety Data Sheets. Echemi.
  • Safety Data Sheet for 1-bromo-3-methylbutane. Aldrich.
  • Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate Safety and Hazards. PubChem.
  • Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals. MDPI.
  • methyl 4-bromo-1-butyl-1H-pyrazole-3-carboxylate CAS 1856076-15-7 wiki. Guidechem.
  • Methyl 4-bromo-1H-pyrazole-3-carboxylate Safety Information. Sigma-Aldrich.
  • Guidelines for the Safe Handling and Disposal of Chemicals.
  • Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Oregon OSHA.
  • Safety Data Sheet - 4-Bromo-3-methylpyrazole. Fisher Scientific.
  • methyl 4-bromo-1H-pyrrole-3-carboxylate — Chemical Substance Information. NextSDS.
  • Halogenated Waste guidance.
  • Synthesis, Docking Studies, Pharmacological Activity and Toxicity of a Novel Pyrazole Derivative. J-Stage.
  • Handbook of Chemical Substance Management and Waste Disposal.
  • Personal protective equipment for preparing toxic drugs. GERPAC.
  • Synthesis, Characterization, and BSLT Test of Pyrazoline and Pyrazole Compounds. Jurnal Universitas Padjadjaran.
  • Green halogenation of aromatic heterocycles using ammonium halide and hydrogen peroxide in acetic acid solvent. ResearchGate.
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers.
  • Chronic toxicity of pyrazolones: the problem of nitrosation. PubMed.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.